molecular formula C7H4INS B1319155 5-Iodobenzo[d]thiazole CAS No. 89641-05-4

5-Iodobenzo[d]thiazole

Cat. No.: B1319155
CAS No.: 89641-05-4
M. Wt: 261.08 g/mol
InChI Key: GLKZKYSZPVHLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodobenzo[d]thiazole ( 89641-05-4) is a high-purity (98%) heterocyclic building block of significant interest in medicinal chemistry research. Its molecular formula is C 7 H 4 INS, and it has a molecular weight of 261.08 g/mol . The iodine atom on the benzothiazole scaffold makes it a versatile intermediate for further functionalization via cross-coupling reactions, facilitating the creation of diverse compound libraries for biological screening. The benzothiazole nucleus is a privileged structure in drug discovery, known for yielding compounds with a broad spectrum of biological activities . Research highlights the particular value of benzothiazole derivatives in addressing the global challenge of antibiotic resistance . These compounds have shown promise as inhibitors of key bacterial targets, such as DNA gyrase and topoisomerase IV—essential enzymes for bacterial DNA replication . Some novel benzothiazole hybrids have demonstrated potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains . Furthermore, the benzothiazole core is a key component in exploratory anticancer agents, with recent studies showing that novel benzo[d]thiazole hybrids can act as effective inhibitors of the EGFR-dependent signaling pathway in breast cancer cells . This product is intended for use as a synthetic intermediate or a key scaffold in various research applications, including the development of new antimicrobials, anticancer agents, and other bioactive molecules. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKZKYSZPVHLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597315
Record name 5-Iodo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89641-05-4
Record name 5-Iodobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89641-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Iodobenzo[d]thiazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Iodobenzo[d]thiazole. Due to the limited availability of published experimental data for this specific compound, this guide primarily relies on computed properties and information available for structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

This compound is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with an iodine atom substituted at the 5-position.[1][2] This structure imparts unique electronic properties and reactivity, making it a potentially valuable intermediate in organic synthesis.

Table 1: Chemical Structure and Identifiers of this compound

IdentifierValueReference
IUPAC Name 5-iodo-1,3-benzothiazole[1]
Molecular Formula C₇H₄INS[1]
SMILES C1=CC2=C(C=C1I)N=CS2[1]
InChI Key GLKZKYSZPVHLDK-UHFFFAOYSA-N[1]
CAS Number 89641-05-4[1]

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyValueUnitReference
Molecular Weight 261.08 g/mol [1]
XLogP3 2.7[1]
Topological Polar Surface Area 41.1Ų[1]
Heavy Atom Count 10[1]
Formal Charge 0[1]
Complexity 131[1]

Synthesis and Reactivity

Specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, general synthetic routes for benzothiazole derivatives can be adapted. One common method involves the reaction of a correspondingly substituted 2-aminothiophenol with a suitable cyclizing agent. For this compound, this would likely involve the cyclization of 2-amino-4-iodothiophenol.

The reactivity of this compound is dictated by the benzothiazole core and the presence of the iodine substituent. The benzothiazole ring system is generally stable, but the carbon-iodine bond is susceptible to various chemical transformations, making it a useful handle for further functionalization.

Key potential reactions include:

  • Cross-Coupling Reactions: The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would allow for the introduction of various aryl, vinyl, or alkynyl groups at the 5-position, enabling the synthesis of a diverse library of derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): While less reactive than positions on the thiazole ring itself, the benzene ring can undergo nucleophilic aromatic substitution under certain conditions, although this is generally less facile than on electron-deficient aromatic systems.

Potential Applications and Biological Activity

While no specific biological activities have been reported for this compound itself, the benzothiazole scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. Derivatives of benzothiazole have been shown to exhibit antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties. The presence of the iodine atom offers a site for further chemical modification, making this compound a potentially valuable starting material for the synthesis of novel drug candidates.

Experimental Workflows and Signaling Pathways

There is no specific information available in the scientific literature regarding the involvement of this compound in any signaling pathways or established experimental workflows. The diagrams below represent a hypothetical experimental workflow for the synthesis and subsequent biological evaluation of a novel derivative of this compound.

G Hypothetical Workflow: Synthesis and Evaluation of a this compound Derivative cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction Palladium-Catalyzed Cross-Coupling start->reaction reagents Coupling Partner (e.g., Boronic Acid) reagents->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization derivative Novel Derivative characterization->derivative in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) derivative->in_vitro derivative->in_vitro in_vivo In Vivo Studies (e.g., Animal Models) in_vitro->in_vivo in_vitro->in_vivo data_analysis Data Analysis in_vivo->data_analysis in_vivo->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

Caption: Hypothetical workflow for the synthesis and biological evaluation of a novel derivative.

Conclusion

This compound is a chemical compound with a well-defined structure and a range of computed physicochemical properties. While extensive experimental data is currently lacking in the public domain, its structural features, particularly the presence of a reactive iodine atom on the benzothiazole scaffold, suggest its potential as a versatile intermediate in the synthesis of novel compounds for drug discovery and materials science. Further experimental investigation into its physical properties, reactivity, and biological activity is warranted to fully elucidate its potential.

References

Spectroscopic Data of 5-Iodobenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Iodobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of closely related benzothiazole derivatives, alongside detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: 5-iodo-1,3-benzothiazole

  • Molecular Formula: C₇H₄INS[1][2]

  • Molecular Weight: 261.08 g/mol [1][2]

  • Exact Mass: 260.91092 Da[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data reported for analogous benzothiazole structures.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) (ppm)MultiplicityAssignment
~9.1 - 9.3sH-2
~8.3 - 8.5dH-4
~7.8 - 8.0ddH-6
~7.3 - 7.5dH-7

Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) (ppm)Assignment
~155 - 158C-2
~153 - 155C-3a
~138 - 140C-7a
~130 - 132C-6
~128 - 130C-4
~122 - 124C-7
~95 - 98C-5

Solvent: CDCl₃ or DMSO-d₆. The chemical shifts are referenced to the solvent signal.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000WeakAromatic C-H stretch
~1600 - 1585MediumC=C aromatic ring stretching
~1500 - 1400MediumC=C aromatic ring stretching
~1475 - 1425MediumC=N stretching
~850 - 800StrongC-H out-of-plane bending (aromatic)
~700 - 600MediumC-S stretching
~550 - 500MediumC-I stretching

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
261High[M]⁺ (Molecular Ion)
134Moderate[M - I]⁺
107Moderate[C₇H₄S]⁺
82Moderate[C₅H₂S]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45-90°, and a longer relaxation delay (e.g., 2-5 seconds). A greater number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS or residual solvent signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Mix 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: Process the spectrum to identify the characteristic absorption bands corresponding to the various functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer, typically with an Electron Ionization (EI) source for this type of molecule. For accurate mass measurements, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.

  • Data Acquisition: Introduce the sample into the ion source where it is vaporized and bombarded with a beam of electrons to generate ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS) data, the exact mass can be used to confirm the elemental formula.

Visualization of Spectroscopic Workflow

The logical workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted below.

Spectroscopic_Workflow A Synthesis of This compound B Purification (e.g., Recrystallization, Chromatography) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D IR Spectroscopy B->D E Mass Spectrometry (EI-MS, HRMS) B->E F Data Analysis and Interpretation C->F D->F E->F G Structure Elucidation and Characterization F->G

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Derivatives of 5-Iodobenzo[d]thiazole: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of 5-Iodobenzo[d]thiazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, particularly in the realm of oncology. This document details experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways to facilitate further research and development in this promising area.

Core Concepts and Synthesis Strategies

The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents. The iodine atom at the 5-position offers a unique handle for further chemical modifications and can influence the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of these derivatives often involves the cyclization of a substituted aniline with a thiocyanate source or the direct functionalization of a pre-formed benzothiazole ring.

A common synthetic approach to 2-aminobenzothiazole derivatives involves the reaction of a corresponding aniline with potassium thiocyanate in the presence of bromine. While specific protocols for 5-iodoanilines are not abundantly available in the literature, a representative procedure for a halogenated analogue, 2-amino-5-chlorobenzothiazole, can be adapted.

Experimental Protocols

Representative Synthesis of 2-Amino-5-halobenzo[d]thiazole Derivatives:

This protocol is adapted from the synthesis of 2-amino-5-chlorobenzothiazole and can serve as a starting point for the synthesis of 5-iodo analogues.

Materials:

  • 4-Iodoaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

Procedure:

  • A solution of 4-iodoaniline (1 equivalent) in glacial acetic acid is prepared in a reaction vessel.

  • Potassium thiocyanate (2 equivalents) is added to the solution and the mixture is cooled in an ice bath.

  • A solution of bromine (1 equivalent) in glacial acetic acid is added dropwise to the cooled mixture with constant stirring.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and then neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 2-amino-5-iodobenzo[d]thiazole.

Note: This is a generalized procedure and optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary for the specific synthesis of this compound derivatives.

Biological Activity and Quantitative Data

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The following tables summarize the reported in vitro cytotoxic activities of various benzothiazole derivatives against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
B19 MDA-MB-468 (Breast)Not specified[1]
HEL (Erythroleukemia)Not specified[1]
PB11 U87 (Glioblastoma)< 0.05[2][3]
HeLa (Cervical)< 0.05[2][3]
Generic Benzothiazole 1 AsPC-1 (Pancreatic)12.44[4]
BxPC-3 (Pancreatic)14.99[4]
Capan-2 (Pancreatic)19.65[4]
Generic Benzothiazole 2 PTJ64i (Paraganglioma)8.49[4]
PTJ86i (Paraganglioma)16.70[4]
Generic Benzothiazole 3 HFF-1 (Normal Fibroblast)21.37[4]
Generic Benzothiazole 4d AsPC-1 (Pancreatic)7.66[4]
BxPC-3 (Pancreatic)3.99[4]
Capan-2 (Pancreatic)8.97[4]
PTJ64i (Paraganglioma)6.79[4]
PTJ86i (Paraganglioma)12.39[4]
HFF-1 (Normal Fibroblast)9.23[4]
Generic Benzothiazole 4e AsPC-1 (Pancreatic)12.77[4]
BxPC-3 (Pancreatic)10.69[4]
Capan-2 (Pancreatic)14.11[4]
PTJ64i (Paraganglioma)9.81[4]
PTJ86i (Paraganglioma)18.87[4]
HFF-1 (Normal Fibroblast)16.69[4]
Compound IDIL-6/STAT3 Signaling Pathway InhibitionReference
B19 IC₅₀ = 0.067 µM[1][5]

Signaling Pathways and Mechanisms of Action

Several studies have indicated that the anticancer effects of benzothiazole derivatives are mediated through the modulation of critical intracellular signaling pathways, including the STAT3 and PI3K/AKT pathways. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and survival.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression.[6] Its aberrant activation is a hallmark of many cancers.[6] Benzothiazole derivatives have been shown to inhibit the STAT3 signaling pathway. For instance, the benzothiazole derivative B19 has been identified as a potent inhibitor of the IL-6/STAT3 signaling pathway, with an IC₅₀ value of 0.067 μM.[1][5] Inhibition of this pathway can lead to the suppression of cancer cell proliferation and induction of apoptosis.

STAT3_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., c-Myc, Mcl-1) Nuclear_Translocation->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation B19 This compound Derivative (e.g., B19) B19->STAT3_active Inhibits Phosphorylation PI3K_AKT_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates pAKT p-AKT (active) AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Survival Cell Survival & Proliferation Downstream->Survival PB11 This compound Derivative (e.g., PB11) PB11->PI3K Inhibits PB11->pAKT Downregulates Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (e.g., NMR, Mass Spec) Synthesis->Purification InVitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->InVitro IC50 IC50 Determination InVitro->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) IC50->Mechanism Pathway Signaling Pathway Analysis Mechanism->Pathway InVivo In Vivo Efficacy & Toxicity Studies (Animal Models) Pathway->InVivo Lead Lead Compound Identification InVivo->Lead

References

In-Depth Technical Guide to 5-Iodobenzothiazole (CAS Number: 89641-05-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodobenzothiazole, identified by the CAS number 89641-05-4, is a halogenated heterocyclic organic compound. It belongs to the benzothiazole class of molecules, which are recognized for their diverse biological activities and are a subject of interest in medicinal chemistry and drug development. The incorporation of an iodine atom at the 5-position of the benzothiazole ring system imparts unique physicochemical properties that can influence its reactivity and biological interactions. This technical guide provides a comprehensive overview of the available experimental data on 5-Iodobenzothiazole, including its synthesis, spectroscopic characterization, and potential biological activities.

Physicochemical Properties

Based on available data, the fundamental physicochemical properties of 5-Iodobenzothiazole are summarized below. These values are primarily computed estimates from publicly available databases.

PropertyValueSource
Molecular Formula C₇H₄INSPubChem
Molecular Weight 261.08 g/mol PubChem
Appearance Solid (predicted)
XLogP3 2.7PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
Exact Mass 260.91092 g/mol PubChem
Topological Polar Surface Area 41.1 ŲPubChem

Synthesis

A potential synthetic approach for 5-Iodobenzothiazole is the reaction of 2-amino-4-iodothiophenol with formic acid or a derivative, followed by oxidative cyclization.

Caption: General Synthetic Pathway for 5-Iodobenzothiazole

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-iodothiophenol (1 equivalent) with an excess of formic acid (used as both reactant and solvent).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 5-Iodobenzothiazole.

Spectroscopic Data

Detailed experimental spectra for 5-Iodobenzothiazole are not widely published. However, based on the known spectra of related benzothiazole derivatives, the expected spectroscopic features can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-9.0 ppm). The protons on the benzothiazole ring system will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons. The proton at position 2 of the thiazole ring typically appears as a singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the benzothiazole ring. The carbon atom bonded to iodine will be influenced by the heavy atom effect.

Infrared (IR) Spectroscopy

The IR spectrum of 5-Iodobenzothiazole is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the heterocyclic ring (in the 1400-1600 cm⁻¹ region), and C-S stretching vibrations. The C-I stretching vibration will appear at a lower frequency, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of 5-Iodobenzothiazole will show a molecular ion peak (M⁺) corresponding to its molecular weight (261.08 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom and one sulfur atom. Fragmentation of the molecular ion is expected to involve the loss of iodine and cleavage of the thiazole ring.

Biological Activity

While there is a substantial body of research on the biological activities of benzothiazole derivatives, specific experimental data for 5-Iodobenzothiazole is limited in publicly accessible literature. Benzothiazoles are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence and position of substituents on the benzothiazole ring are crucial for their biological activity.

Anticancer Activity

Many benzothiazole derivatives have been investigated as potential anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer signaling pathways, induction of apoptosis, and cell cycle arrest. While no specific anticancer data for 5-Iodobenzothiazole has been found, it could be a subject of future investigations in this area.

Experimental Protocol for In Vitro Cytotoxicity Assay (General):

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., 5-Iodobenzothiazole) for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assay: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated.

Caption: General Workflow for In Vitro Cytotoxicity Assay

Anti-inflammatory Activity

Benzothiazole derivatives have also been explored for their anti-inflammatory properties. Their mechanism of action can involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of inflammatory signaling pathways.

Antimicrobial Activity

The antimicrobial potential of benzothiazole compounds against a range of bacteria and fungi has been documented. The mode of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay (General):

  • Microorganism Culture: Bacterial or fungal strains are grown in a suitable broth medium.

  • Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The microplate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion

5-Iodobenzothiazole (CAS 89641-05-4) is a halogenated benzothiazole derivative with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is sparse in the public domain, this guide provides a foundational understanding based on the known chemistry and biology of the benzothiazole scaffold. Further research is warranted to elucidate the precise synthetic methodologies, comprehensive spectroscopic characterization, and the full spectrum of biological activities of 5-Iodobenzothiazole. Such studies would be invaluable for assessing its potential as a lead compound in the development of new therapeutic agents.

The Biological Versatility of Iodinated Benzothiazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities. The introduction of iodine into the benzothiazole core can significantly modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the biological activities of iodinated benzothiazoles, with a focus on their anticancer, antimicrobial, and neuroprotective effects. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Anticancer Activity of Iodinated Benzothiazoles

Iodinated benzothiazoles have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of cancer cell lines. The position of the iodine atom on the benzothiazole ring system has been shown to be a critical determinant of their anticancer efficacy.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative iodinated benzothiazole derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-Aminophenyl)-3'-iodobenzothiazoleMCF-7 (Breast)Data not specified, but potent[1]
2-(4-Aminophenyl)-3'-iodobenzothiazoleOvarian Cancer Cell LineData not specified, but potent[1]
2-(4-Aminophenyl)-3'-iodobenzothiazoleLung Cancer Cell LineData not specified, but potent[1]
2-(4-Aminophenyl)-3'-iodobenzothiazoleRenal Cancer Cell LineData not specified, but potent[1]
5-Iodo-2-(4-aminophenyl)benzothiazoleNot SpecifiedNot Specified
6-Iodo-2-(4-aminophenyl)benzothiazoleNot SpecifiedNot Specified
7-Iodo-2-(4-aminophenyl)benzothiazoleNot SpecifiedNot Specified
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the anticancer activity of iodinated benzothiazoles is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the concentration of an iodinated benzothiazole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Iodinated benzothiazole compound, dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the iodinated benzothiazole compound in the complete cell culture medium. Add the diluted compounds to the respective wells, including a vehicle control (medium with the solvent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Mechanism of Action and Signaling Pathways

The anticancer activity of benzothiazole derivatives is often attributed to their ability to induce apoptosis and inhibit cell cycle progression.[2] While the specific mechanisms for many iodinated derivatives are still under investigation, the introduction of iodine can enhance their interaction with biological targets. One of the key mechanisms of action for some anticancer benzothiazoles is the induction of cytochrome P450 enzymes, particularly CYP1A1, which metabolically activates the compounds to generate reactive species that can lead to DNA damage and cell death.[3]

anticancer_pathway cluster_drug Drug Action cluster_cell Cancer Cell Iodinated_Benzothiazole Iodinated_Benzothiazole CYP1A1 CYP1A1 Iodinated_Benzothiazole->CYP1A1 Induces Metabolic_Activation Metabolic_Activation Iodinated_Benzothiazole->Metabolic_Activation CYP1A1->Metabolic_Activation Catalyzes Reactive_Metabolites Reactive_Metabolites Metabolic_Activation->Reactive_Metabolites DNA_Damage DNA_Damage Reactive_Metabolites->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: Proposed anticancer mechanism of action for some benzothiazoles.

Antimicrobial Activity of Iodinated Benzothiazoles

Iodinated benzothiazoles have demonstrated significant activity against a range of bacterial and fungal pathogens. The lipophilic nature of iodine can enhance the ability of these compounds to penetrate microbial cell membranes.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for some iodinated benzothiazole derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Benzothiazole with iodine at 3rd position of benzylideneBacterial strainsImproved activity[4]
Thiazolidinone derivatives of benzothiazoleS. aureus, L. monocytogenes, P. aeruginosa, E. coli, S. typhimurium0.10–0.75 (mg/mL)[5]
Benzothiazole-acetamide derivative (A07)S. aureus15.6[6]
Benzothiazole-acetamide derivative (A07)E. coli7.81[6]
Benzothiazole-acetamide derivative (A07)S. typhi15.6[6]
Benzothiazole-acetamide derivative (A07)K. pneumoniae3.91[6]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) of an antimicrobial agent can be determined using the broth microdilution method.

Objective: To determine the lowest concentration of an iodinated benzothiazole derivative that visibly inhibits the growth of a specific microorganism.

Materials:

  • Microbial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Iodinated benzothiazole compound, dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the iodinated benzothiazole compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial strain to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antimicrobial Mechanism of Action and Signaling Pathways

The antimicrobial mechanisms of benzothiazole derivatives are diverse and can involve the inhibition of essential microbial enzymes.[7] For instance, some benzothiazoles have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[8] The iodine substituent can enhance the binding affinity of the benzothiazole derivative to the active site of such enzymes.

antimicrobial_workflow Start Start Prepare_Serial_Dilutions Prepare Serial Dilutions of Iodinated Benzothiazole Start->Prepare_Serial_Dilutions Standardize_Inoculum Standardize Microbial Inoculum (0.5 McFarland) Start->Standardize_Inoculum Inoculate_Plates Inoculate 96-well Plates Prepare_Serial_Dilutions->Inoculate_Plates Standardize_Inoculum->Inoculate_Plates Incubate Incubate at 37°C for 18-24h Inoculate_Plates->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Experimental workflow for MIC determination.

Neuroprotective Activity of Iodinated Benzothiazoles

Iodinated benzothiazoles have shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD). Their ability to cross the blood-brain barrier and bind to amyloid-beta (Aβ) plaques makes them valuable as both diagnostic imaging agents and potential therapeutic agents.[9][10]

Quantitative Neuroprotective Activity Data

The binding affinity of iodinated benzothiazoles to Aβ fibrils is a key indicator of their potential for AD imaging and therapy.

CompoundTargetBinding Affinity (Ki, nM)Reference
[125I]IMPYAβ plaques4.38 - 514.65[11]
99mTc-1Amyloid fibrils13.6[12]

Note: The binding affinity can vary significantly depending on the specific structure of the iodinated benzothiazole derivative.

Experimental Protocol: In Vitro Amyloid-Beta Binding Assay

This protocol describes a competitive binding assay to determine the affinity of iodinated benzothiazoles for Aβ aggregates.

Objective: To determine the inhibitory constant (Ki) of an iodinated benzothiazole for binding to Aβ fibrils.

Materials:

  • Synthetic Aβ(1-40) or Aβ(1-42) peptide

  • A radiolabeled ligand with known high affinity for Aβ fibrils (e.g., [3H]PIB)

  • Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA)

  • Iodinated benzothiazole compound

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Aβ Fibril Preparation: Incubate the Aβ peptide solution at 37°C for 2-3 days to allow for fibril formation.

  • Binding Assay: In a reaction tube, combine the pre-formed Aβ fibrils, the radiolabeled ligand, and varying concentrations of the iodinated benzothiazole compound.

  • Incubation: Incubate the mixture at room temperature for 2-3 hours.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold PBS to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Neuroprotective Mechanism of Action and Signaling Pathways

The neuroprotective effects of some benzothiazole derivatives are linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.[13] In the context of Alzheimer's disease, iodinated benzothiazoles can bind to Aβ plaques, potentially interfering with their aggregation and neurotoxicity.[9] Furthermore, some benzothiazole derivatives may exert their neuroprotective effects by modulating pathways such as the Akt/GSK-3β and NF-κB signaling cascades, which are implicated in neuronal apoptosis and inflammation.[14]

neuroprotection_pathway cluster_drug Drug Action cluster_neuron Neuron Iodinated_Benzothiazole Iodinated_Benzothiazole Abeta_Plaques Aβ Plaques Iodinated_Benzothiazole->Abeta_Plaques Binds to Neurotoxicity Neurotoxicity Iodinated_Benzothiazole->Neurotoxicity Inhibits Akt_GSK3b_Pathway Akt/GSK-3β Pathway Iodinated_Benzothiazole->Akt_GSK3b_Pathway Modulates NFkB_Pathway NF-κB Pathway Iodinated_Benzothiazole->NFkB_Pathway Modulates Abeta_Plaques->Neurotoxicity Neuronal_Survival Neuronal_Survival Akt_GSK3b_Pathway->Neuronal_Survival Promotes Inflammation Inflammation NFkB_Pathway->Inflammation Mediates

Caption: Potential neuroprotective signaling pathways of iodinated benzothiazoles.

Conclusion

Iodinated benzothiazoles represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and neuroprotective activities, coupled with the tunability of their properties through iodine substitution, make them attractive scaffolds for the development of novel therapeutics. Further research is warranted to fully elucidate their mechanisms of action and to optimize their efficacy and safety profiles for clinical applications. This guide provides a foundational understanding of the biological activities of iodinated benzothiazoles and serves as a valuable resource for scientists and researchers in the field.

References

5-Iodobenzo[d]thiazole: An In-depth Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics, specifically solubility and stability, of 5-Iodobenzo[d]thiazole. Due to the limited availability of direct experimental data for this specific compound in public literature, this document combines computational predictions and reported data for structurally related analogues, such as the parent compound benzothiazole, to offer a robust profile. Detailed, generalized experimental protocols are provided to enable researchers to determine these critical parameters.

Core Physicochemical Properties

This compound belongs to the benzothiazole class of heterocyclic compounds. The benzothiazole ring system is a prevalent scaffold in medicinal chemistry, recognized for its relative stability.[1] The physicochemical properties of any specific derivative are significantly influenced by its substituents. In this case, the iodine atom at the 5-position is expected to decrease aqueous solubility and potentially influence the compound's stability and biological interactions.

Table 1: Physicochemical Properties of this compound and the Parent Compound Benzothiazole

PropertyThis compound (Predicted/Computed)Benzothiazole (Experimental)Data Source
Molecular Formula C₇H₄INSC₇H₅NS-
Molecular Weight 261.08 g/mol 135.19 g/mol -
logP (Octanol/Water) 2.72.01[2]
Water Solubility Predicted to be low4.30 x 10³ mg/L (4.3 mg/mL) at 25°C[2]
Appearance Not specifiedPale yellow liquid or colorless crystals[3]

Solubility Profile

The solubility of a compound is a critical determinant of its utility in drug development, affecting formulation, bioavailability, and efficacy. Based on the principle of "like dissolves like," the largely non-polar, aromatic structure of this compound suggests it will exhibit good solubility in common organic solvents and limited solubility in aqueous media. The parent compound, benzothiazole, is known to be soluble in organic solvents like ethanol, methanol, acetone, and ether.[3][4]

Quantitative Solubility Data (Based on Analogous Compounds)

The following table summarizes the expected solubility of this compound based on qualitative and quantitative data available for the parent compound, benzothiazole. These values should serve as a guide for solvent selection, and precise measurements are highly recommended.

Table 2: Predicted Solubility of this compound in Various Solvents

SolventSolvent TypePredicted SolubilityRationale / Analog Data
Water Polar ProticLowBenzothiazole is slightly soluble in water (4.3 mg/mL). The iodine substituent is expected to decrease aqueous solubility further.[2][4]
Dimethyl Sulfoxide (DMSO) Polar AproticHighBenzothiazole is soluble in DMSO.[3]
N,N-Dimethylformamide (DMF) Polar AproticHighExpected to be a good solvent due to its polarity and ability to solvate aromatic compounds.
Ethanol Polar ProticSolubleBenzothiazole is miscible with ethanol.[5]
Methanol Polar ProticSolubleBenzothiazole is soluble in methanol.[3]
Acetone Polar AproticSolubleBenzothiazole is soluble in acetone.[4]
Dichloromethane (DCM) HalogenatedHighGood solvent for largely non-polar, aromatic molecules.[1]
Toluene Non-polarHighFavorable π-π stacking interactions are expected between toluene and the benzothiazole ring system.[1]
Diethyl Ether Non-polarVery SolubleBenzothiazole is very soluble in ether.[4]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvents. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand. The excess solid can be separated from the saturated solution by centrifugation or filtration (e.g., using a 0.22 µm syringe filter).

  • Quantification: Accurately dilute an aliquot of the clear supernatant to a concentration within the linear range of a pre-established calibration curve.

  • Analysis: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: Determine the solubility in units such as mg/mL or mol/L, accounting for any dilution factors.

Caption: General workflow for the shake-flask solubility method.

Stability Profile

The benzothiazole moiety is a generally stable aromatic system.[1] However, stability can be influenced by storage conditions, and potential degradation pathways for halogenated derivatives may include photodegradation (exposure to UV or visible light) and oxidation. Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.

Stability Data Summary

The following table outlines the expected stability of this compound under various stress conditions. This data is predictive and should be confirmed experimentally.

Table 3: Predicted Stability of this compound under Stress Conditions

ConditionStressorPredicted Stability / Potential Degradants
Hydrolytic Acidic (e.g., 0.1 M HCl), Basic (e.g., 0.1 M NaOH), Neutral (Water)Expected to be stable. The benzothiazole ring is generally resistant to hydrolysis.
Oxidative 3% Hydrogen Peroxide (H₂O₂)Potential for oxidation, possibly at the sulfur atom to form sulfoxides or sulfones.
Photolytic Exposure to UV light (e.g., 254 nm) or sunlightSusceptible to photodegradation. The Carbon-Iodine bond can be labile under UV irradiation, potentially leading to de-iodination or other radical-mediated reactions.
Thermal Elevated temperature (e.g., 60-80°C) in solid state and in solutionExpected to be thermally stable within a reasonable temperature range.
Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are performed to understand the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing.

Methodology:

  • Solution Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition (e.g., 0.1 M HCl, 0.1 M NaOH, water, and an organic solvent for photolytic/thermal studies).

  • Stress Application:

    • Hydrolytic: Store solutions at an elevated temperature (e.g., 60°C).

    • Oxidative: Add H₂O₂ to the solution and store at room temperature.

    • Photolytic: Expose the solution to a controlled light source (ICH Q1B guidelines). A control sample should be wrapped in foil to protect it from light.

    • Thermal: Store both solid compound and a solution at elevated temperatures in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize acidic or basic samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

  • Characterization: If significant degradation occurs, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the mass of the degradation products, aiding in structural elucidation.

G Workflow for Forced Degradation Study cluster_0 Stress Conditions Acidic Acidic B Expose to stress conditions Basic Basic Oxidative Oxidative Photolytic Photolytic Thermal Thermal A Prepare compound solutions A->B C Sample at various time points B->C D Analyze via stability-indicating HPLC C->D E Identify and characterize degradants (LC-MS) D->E

Caption: General workflow for a forced degradation stability study.

Role in Drug Discovery

The benzothiazole ring is considered a "privileged scaffold" in medicinal chemistry.[6][7][8][9][10] This term describes molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of novel therapeutic agents. Benzothiazole derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[8][9] The development of a specific derivative like this compound often follows a logical progression from scaffold identification to lead optimization.

G Benzothiazole as a Privileged Scaffold in Drug Discovery cluster_targets Example Biological Targets A Privileged Scaffold (Benzothiazole Core) B Chemical Synthesis (e.g., this compound) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E Biological Activity T1 Kinases D->T1 T2 Enzymes D->T2 T3 Receptors D->T3 F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Candidate F->G

Caption: Logical flow from a privileged scaffold to a drug candidate.

References

Quantum Chemical Blueprint for 5-Iodobenzo[d]thiazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides a comprehensive theoretical framework for the quantum chemical analysis of 5-Iodobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide is intended for researchers, computational chemists, and drug development professionals, offering a roadmap for in-silico investigation of its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT) and other computational methods, this document outlines the necessary protocols to elucidate the molecule's characteristics, paving the way for its potential applications.

Molecular and Electronic Structure

Quantum chemical calculations are pivotal in understanding the fundamental properties of this compound. The optimized molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO) are critical descriptors for predicting its reactivity and intermolecular interactions.

Optimized Geometrical Parameters

The initial step involves the geometry optimization of the this compound structure. This is typically achieved using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set being a common and reliable choice for such systems.[1][2] The resulting bond lengths and angles provide a precise three-dimensional representation of the molecule in its ground state.

Table 1: Calculated Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC1-S11.75 Å
S1-C21.73 Å
C2-N11.32 Å
N1-C71.40 Å
C7-C61.39 Å
C6-C51.40 Å
C5-C41.38 Å
C4-C31.39 Å
C3-C71.41 Å
C2-H11.08 Å
C5-I12.10 Å
Bond AngleC1-S1-C290.5°
S1-C2-N1115.2°
C2-N1-C7110.8°
N1-C7-C6128.5°
C6-C5-I1119.5°

Note: These are representative values based on typical calculations for similar benzothiazole derivatives and should be recalculated for specific research purposes.

Frontier Molecular Orbitals and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy gap between HOMO and LUMO (Egap) is an indicator of chemical reactivity and kinetic stability.[1]

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value (B3LYP/6-311++G(d,p))
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Energy Gap (Egap)4.7 eV
Dipole Moment2.5 D
Ionization Potential6.5 eV
Electron Affinity1.8 eV

Note: These values are illustrative and depend on the computational method and basis set employed.

Spectroscopic Analysis: A Bridge Between Theory and Experiment

Computational spectroscopy plays a vital role in interpreting and predicting experimental spectra. Theoretical calculations of vibrational and electronic spectra can aid in the structural confirmation of synthesized this compound.

Vibrational Spectroscopy (FT-IR and Raman)

Theoretical vibrational frequencies can be calculated using DFT. The results are typically scaled by an empirical factor to account for anharmonicity and basis set deficiencies, allowing for a more accurate comparison with experimental Fourier-Transform Infrared (FT-IR) and Raman spectra.

Table 3: Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm-1)IR IntensityRaman ActivityAssignment
ν(C-H) aromatic3080HighMediumC-H stretching
ν(C=N) thiazole1610MediumHighC=N stretching
ν(C=C) aromatic1580HighHighC=C stretching
δ(C-H) in-plane1150MediumLowC-H in-plane bending
ν(C-S)750LowMediumC-S stretching
ν(C-I)530MediumHighC-I stretching

Note: Frequencies are unscaled and represent a selection of characteristic modes.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra.[3] This allows for the prediction of the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, which can be compared with experimental UV-Vis spectra to understand the electronic transitions.

Table 4: Calculated Electronic Transitions for this compound

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13100.25HOMO → LUMO
S0 → S22850.18HOMO-1 → LUMO
S0 → S32600.35HOMO → LUMO+1

Note: These values are representative and can be influenced by solvent effects.

Experimental Protocols

To validate the theoretical findings, experimental synthesis and characterization are essential. The following section outlines the general procedures.

Synthesis of this compound

A common route for the synthesis of benzothiazole derivatives involves the reaction of a corresponding aminothiophenol with a suitable reagent. For this compound, a potential synthetic pathway starts from 2-amino-4-iodothiophenol.

Generalized Synthesis Protocol:

  • Starting Material: 2-Amino-4-iodobenzenethiol.

  • Reaction: Condensation with formic acid or a related one-carbon synthon.

  • Conditions: Refluxing in an appropriate solvent.

  • Workup: Neutralization, extraction, and purification by column chromatography or recrystallization.[4]

A generalized workflow for the synthesis and purification is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification start 2-Amino-4-iodobenzenethiol + Formic Acid reaction Reflux start->reaction workup Neutralization & Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Pure this compound purification->product

A generalized workflow for the synthesis and purification of this compound.
Spectroscopic Characterization

The synthesized compound should be characterized using various spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: To determine the number and chemical environment of protons.

  • 13C NMR: To identify the different carbon atoms in the molecule.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).[5]

Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and elemental composition.

  • Technique: High-Resolution Mass Spectrometry (HRMS) using ESI or EI ionization.[5]

Infrared (IR) Spectroscopy:

  • Objective: To identify the functional groups present.

  • Technique: FTIR spectroscopy, typically in the range of 4000-400 cm-1, using a KBr pellet or ATR.[5]

The following diagram illustrates the workflow for spectroscopic analysis.

G cluster_analysis Spectroscopic Analysis Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms ir IR Spectroscopy (FTIR) synthesis->ir uv UV-Vis Spectroscopy synthesis->uv data_analysis Data Interpretation & Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis uv->data_analysis final_structure Confirmed Structure of This compound data_analysis->final_structure

Workflow for the spectroscopic characterization of this compound.

Potential Biological Significance and Drug Development Implications

Thiazole and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6][7][8][9][10] The presence of an iodine atom in the 5-position of the benzothiazole ring can significantly influence its pharmacokinetic and pharmacodynamic properties. Iodine can act as a halogen bond donor, potentially enhancing binding affinity to biological targets.

Quantum chemical calculations can aid in drug design by:

  • Molecular Docking Studies: The optimized geometry of this compound can be used for docking simulations to predict its binding mode and affinity to specific protein targets.

  • QSAR (Quantitative Structure-Activity Relationship) Studies: Calculated quantum chemical descriptors can be used to build QSAR models to correlate the molecular structure with biological activity.

The logical relationship for a computational drug discovery approach is outlined below.

G cluster_drug_discovery Computational Drug Discovery Funnel start Quantum Chemical Calculations of this compound descriptors Generation of Molecular Descriptors (Electronic, Steric, etc.) start->descriptors docking Molecular Docking (Target Identification & Binding Prediction) descriptors->docking qsar QSAR Modeling (Activity Prediction) descriptors->qsar lead_opt Lead Optimization (Design of Derivatives) docking->lead_opt qsar->lead_opt synthesis_testing Synthesis & Biological Testing lead_opt->synthesis_testing

Logical workflow for the computational design of drugs based on this compound.

Conclusion

This technical guide provides a comprehensive overview of the theoretical and experimental approaches for the study of this compound. The integration of quantum chemical calculations with experimental validation is crucial for a thorough understanding of its properties. The outlined methodologies and workflows serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug discovery, facilitating further exploration of this promising molecule and its derivatives.

References

An In-depth Technical Guide to the Synthesis of 5-Iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic routes for 5-Iodobenzo[d]thiazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the primary synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

Benzothiazoles are a class of heterocyclic compounds that feature a benzene ring fused to a thiazole ring. They are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. The introduction of a halogen atom, such as iodine, onto the benzothiazole core at the 5-position can significantly modulate its physicochemical and biological properties, making this compound a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This guide will focus on the most reliable and commonly employed methods for its synthesis.

Primary Synthetic Strategies

The synthesis of this compound can be approached through two main strategies:

  • Direct Iodination of Benzothiazole: This method involves the direct electrophilic substitution of a hydrogen atom on the benzothiazole ring with an iodine atom. However, controlling the regioselectivity of this reaction to favor the 5-position can be challenging, often leading to a mixture of iodinated products.[1][2]

  • Sandmeyer Reaction of 5-Aminobenzothiazole: This is a more reliable and regioselective method that involves the diazotization of a 5-amino group on the benzothiazole ring, followed by its displacement with an iodide ion.[2][3][4] This multi-step approach, starting from a readily available precursor, is generally the preferred route for obtaining pure this compound.

This guide will primarily focus on the Sandmeyer reaction pathway, as it offers superior control over the final product's structure.

Synthetic Pathway via Sandmeyer Reaction

The most dependable route to this compound begins with the synthesis of 5-aminobenzothiazole, which is then converted to the target molecule. The overall synthetic scheme is presented below, followed by detailed experimental protocols for each step.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Amino-5-nitrobenzothiazole cluster_1 Step 2: Deamination of 2-Amino-5-nitrobenzothiazole cluster_2 Step 3: Reduction of 5-Nitrobenzothiazole cluster_3 Step 4: Sandmeyer Iodination 2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene 2-Amino-5-nitrobenzothiazole 2-Amino-5-nitrobenzothiazole 2,4-Dinitrochlorobenzene->2-Amino-5-nitrobenzothiazole Thiourea, Pyridine, Reflux Thiourea Thiourea Thiourea->2-Amino-5-nitrobenzothiazole 2-Amino-5-nitrobenzothiazole_2 2-Amino-5-nitrobenzothiazole 5-Nitrobenzothiazole 5-Nitrobenzothiazole 2-Amino-5-nitrobenzothiazole_2->5-Nitrobenzothiazole H3PO2, NaNO2, H2O 5-Nitrobenzothiazole_2 5-Nitrobenzothiazole 5-Aminobenzothiazole 5-Aminobenzothiazole 5-Nitrobenzothiazole_2->5-Aminobenzothiazole SnCl2·2H2O, Ethanol, Reflux 5-Aminobenzothiazole_2 5-Aminobenzothiazole 5-Iodobenzothiazole 5-Iodobenzothiazole 5-Aminobenzothiazole_2->5-Iodobenzothiazole 1. NaNO2, H2SO4, 0-5°C 2. KI, H2O

Figure 1: Overall synthetic pathway for this compound via the Sandmeyer reaction.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

This step involves the reaction of 2,4-dinitrochlorobenzene with thiourea in pyridine.[5]

Reaction:

Step1 2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene 2-Amino-5-nitrobenzothiazole 2-Amino-5-nitrobenzothiazole 2,4-Dinitrochlorobenzene->2-Amino-5-nitrobenzothiazole Pyridine, Reflux Thiourea Thiourea Thiourea->2-Amino-5-nitrobenzothiazole

Figure 2: Synthesis of 2-Amino-5-nitrobenzothiazole.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrochlorobenzene (10.13 g, 0.05 mol) and thiourea (15.2 g, 0.2 mol) in pyridine (50 mL).

  • Heat the reaction mixture to reflux with stirring for 3 hours.

  • After cooling to room temperature, pour the mixture into 500 mL of water with vigorous stirring.

  • Collect the resulting solid precipitate by suction filtration.

  • Wash the solid with water and dry to afford crude 2-amino-5-nitrobenzothiazole.

Quantitative Data:

Starting MaterialReagentsSolventTimeTemperatureYieldReference
2,4-DinitrochlorobenzeneThioureaPyridine3 hReflux78.5%[5]

This step involves the removal of the amino group from the 2-position of 2-amino-5-nitrobenzothiazole.

Reaction:

Step2 2-Amino-5-nitrobenzothiazole 2-Amino-5-nitrobenzothiazole 5-Nitrobenzothiazole 5-Nitrobenzothiazole 2-Amino-5-nitrobenzothiazole->5-Nitrobenzothiazole H3PO2, NaNO2, H2O

Figure 3: Deamination of 2-Amino-5-nitrobenzothiazole.

Procedure:

  • Suspend 2-amino-5-nitrobenzothiazole (1.95 g, 10 mmol) in a mixture of 50% hypophosphorous acid (20 mL) and water (20 mL) in a beaker.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (0.76 g, 11 mmol) in a minimum amount of water dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 5-nitrobenzothiazole.

Quantitative Data:

Starting MaterialReagentsSolventTimeTemperatureYield
2-Amino-5-nitrobenzothiazoleH₃PO₂, NaNO₂Water3 h0-5°C to RT~70-80% (estimated)

The nitro group at the 5-position is reduced to an amino group, providing the key precursor for the Sandmeyer reaction.

Reaction:

Step3 5-Nitrobenzothiazole 5-Nitrobenzothiazole 5-Aminobenzothiazole 5-Aminobenzothiazole 5-Nitrobenzothiazole->5-Aminobenzothiazole SnCl2·2H2O, Ethanol, Reflux

Figure 4: Reduction of 5-Nitrobenzothiazole.

Procedure:

  • To a solution of 5-nitrobenzothiazole (1.80 g, 10 mmol) in ethanol (50 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol).

  • Heat the mixture to reflux for 4 hours.

  • After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 5-aminobenzothiazole.

Quantitative Data:

Starting MaterialReagentsSolventTimeTemperatureYield
5-NitrobenzothiazoleSnCl₂·2H₂OEthanol4 hReflux~85-95% (estimated)

This final step introduces the iodine atom at the 5-position via a diazonium salt intermediate.[6]

Reaction:

Step4 5-Aminobenzothiazole 5-Aminobenzothiazole 5-Iodobenzothiazole 5-Iodobenzothiazole 5-Aminobenzothiazole->5-Iodobenzothiazole 1. NaNO2, H2SO4, 0-5°C 2. KI, H2O

Figure 5: Sandmeyer Iodination of 5-Aminobenzothiazole.

Procedure:

  • Dissolve 5-aminobenzothiazole (1.50 g, 10 mmol) in a mixture of concentrated sulfuric acid (5 mL) and water (20 mL) in a beaker, cooling to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt solution.

  • In a separate beaker, dissolve potassium iodide (3.32 g, 20 mmol) in water (20 mL).

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

  • Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to obtain pure this compound.

Quantitative Data:

Starting MaterialReagentsSolventsTimeTemperatureYieldReference
5-AminobenzothiazoleNaNO₂, H₂SO₄, KIWater2-3 h0-5°C to RT75%[7]

Alternative Strategy: Direct Iodination

While the Sandmeyer reaction is the more controlled method, direct iodination of the benzothiazole ring is also a potential, albeit less selective, route.

Direct_Iodination Benzothiazole Benzothiazole Iodinated_Products Mixture of Iodinated Benzothiazoles (including 5-Iodobenzothiazole) Benzothiazole->Iodinated_Products Various Conditions Iodinating_Agent Iodinating Agent (e.g., I2, NIS) Iodinating_Agent->Iodinated_Products

Figure 6: Direct Iodination of Benzothiazole.

Direct iodination of benzothiazoles, particularly electron-deficient ones, under strongly oxidative and acidic conditions has been reported to yield a mixture of iodinated products.[1][2] The reaction often produces di-iodinated species, such as 4,7-diiodobenzothiazole, as major products, making the isolation of the desired 5-iodo isomer challenging.[1] Achieving regioselective iodination at the 5-position would require careful optimization of the iodinating agent, solvent, and reaction temperature, and is not as well-established as the Sandmeyer approach.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from 2,4-dinitrochlorobenzene. This pathway, culminating in a Sandmeyer reaction of 5-aminobenzothiazole, offers excellent regioselectivity and good overall yields. The detailed experimental protocols provided in this guide are intended to serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient preparation of this valuable chemical intermediate. While direct iodination presents a more concise route, the challenges in controlling regioselectivity make it a less favorable option for obtaining the pure 5-iodo isomer.

References

A Technical Guide to the Commercial Availability and Purity of 5-Iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodobenzo[d]thiazole, a key heterocyclic building block in medicinal chemistry and materials science. The document details its commercial availability, typical purity specifications, and potential impurities. Furthermore, it offers detailed experimental protocols for synthesis, purification, and analytical characterization, tailored for research and development applications.

Compound Identification and Properties

This compound is a halogenated aromatic compound featuring a benzene ring fused to a thiazole ring, with an iodine atom substituted at the 5-position. This structure serves as a versatile scaffold for developing novel compounds, particularly in drug discovery, due to the reactivity of the carbon-iodine bond in cross-coupling reactions.

PropertyValueSource
IUPAC Name 5-iodo-1,3-benzothiazole[1]
CAS Number 89641-05-4[1][2]
Alternate CAS 139036-99-0[3]
Molecular Formula C₇H₄INS[1][2]
Molecular Weight 261.08 g/mol [1][2]
Physical Form Solid, powder, or crystal[4]

Commercial Availability

This compound is available from several chemical suppliers, typically on an R&D or pilot scale. Purity levels are generally high, suitable for most synthetic applications.

SupplierCAS NumberPurityNotes
Parchem 139036-99-0Not specifiedSpecialty chemical supplier.[3]
CHEMLYTE SOLUTIONS 89641-05-4Industrial GradeChina-based manufactory.[2]
CP Lab Safety Not specified98%Available in small quantities (e.g., 1 gram).[5]
Sigma-Aldrich (Ambeed) 654070-00-597%Note: This is for the 6-iodo isomer, indicating general availability of iodo-benzothiazoles.

It is common for related isomers to be available from major suppliers, highlighting the accessibility of this class of compounds.

Purity, Impurity Profiling, and Quality Control

Ensuring the purity of this compound is critical for the reproducibility of subsequent synthetic steps and for biological assays. Commercially available batches typically have a purity of ≥97%.

Common Analytical Techniques

The primary methods for assessing the purity of halogenated benzothiazoles are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and can help identify impurities if they are present in sufficient quantities.[6]

Potential Impurities

Impurities can originate from starting materials, side reactions during synthesis, or degradation. For iodo-containing heterocyclic compounds, potential impurities may include:

Impurity TypePotential CompoundRationale
Unreacted Starting Material 5-AminobenzothiazoleIncomplete Sandmeyer reaction during synthesis.
Isomers / Regioisomers Other iodo-benzothiazole isomers (e.g., 4-, 6-, 7-iodo)Lack of complete regioselectivity during the iodination step.
Dehalogenated Species BenzothiazoleReductive de-iodination, which can occur during purification or storage.
Degradation Products Oxidation or hydrolysis productsIodo-containing compounds can be sensitive to light, air, and moisture over time.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis Protocol: A Plausible Route via Sandmeyer Reaction

This protocol describes a representative synthesis of this compound from 5-Aminobenzothiazole.

Materials:

  • 5-Aminobenzothiazole

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

  • Deionized water

  • Sodium thiosulfate

Procedure:

  • Diazotization:

    • Dissolve 5-Aminobenzothiazole (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes in the cold.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.

    • Allow the reaction mixture to stir and slowly warm to room temperature, then heat gently (e.g., 50-60 °C) for 1 hour to ensure complete reaction.

  • Work-up:

    • Cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration.

    • Wash the crude product with cold water, followed by a dilute solution of sodium thiosulfate to remove any residual iodine, and finally with water again.

    • The crude solid can then be dried and purified.

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying the crude product by removing soluble and insoluble impurities.[7][8]

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene, or a mixture like ethanol/water) to find a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the compound completely.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, a small amount of activated charcoal can be added and the mixture simmered before hot filtration to remove colored impurities.[8]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.[8]

Protocol 2: Flash Column Chromatography

If recrystallization fails to remove impurities with similar solubility, flash column chromatography is the recommended next step.[8]

  • Stationary Phase: Silica gel is typically used. For compounds sensitive to acid, the silica can be deactivated with a base like triethylamine (0.1-1% in the eluent).[8]

  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the product and impurities (target Rf ≈ 0.3).

  • Procedure:

    • Pack a column with a slurry of silica gel in the chosen eluent.[8]

    • Dissolve the crude product in a minimal amount of solvent and load it onto the column.

    • Elute the column with the solvent system, collecting fractions.[8]

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[8]

Analytical Protocols for Purity Assessment

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol is adapted from a method for a similar halogenated benzothiazole and is suitable for quantitative purity analysis.[6]

  • Instrumentation: HPLC system with a UV detector.[6]

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[6]

  • Mobile Phase A: Water with 0.1% Formic Acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]

  • Gradient Program:

    • Start at 70% A / 30% B.

    • Linear gradient to 10% A / 90% B over 15 minutes.

    • Hold at 10% A / 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Detection: UV at 254 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile. Filter through a 0.22 µm syringe filter before injection.[6]

Protocol 2: Purity and Impurity Identification by GC-MS

This method is suitable for volatile and thermally stable compounds and provides mass information for impurity identification.[6][9]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.[6]

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]

  • Inlet: Splitless mode at 250 °C.[6]

  • Oven Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.[6]

  • MS Transfer Line: 280 °C.[6]

  • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.[6]

  • Mass Range: Scan from m/z 50 to 500.[6]

  • Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like Dichloromethane or Ethyl Acetate.

Application in Drug Discovery: Targeting Signaling Pathways

The benzothiazole scaffold is a privileged structure in medicinal chemistry and is found in numerous compounds investigated for anticancer activity.[10] Benzothiazole derivatives have been identified as potent inhibitors of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[5][11][12][13] This pathway is crucial for regulating cell growth, proliferation, and survival.[5] Inhibition of kinases like PI3K or mTOR can block downstream signaling, leading to apoptosis (programmed cell death) in cancer cells.[11] this compound serves as a valuable starting material for synthesizing libraries of such inhibitors via palladium-catalyzed cross-coupling reactions at the C5-position.

Mandatory Visualizations

Experimental and Logical Workflows

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods prep Prepare 1 mg/mL Solution filter Filter (0.22 µm) prep->filter hplc HPLC-UV Analysis (Quantitative Purity) filter->hplc gcms GC-MS Analysis (Impurity ID) filter->gcms report Final Purity Report & Structure Confirmation hplc->report gcms->report start Received This compound start->prep

General workflow for the purity assessment of a chemical compound.

Purification_Workflow start Crude Synthetic Product recryst Recrystallization start->recryst check_purity Check Purity (TLC/HPLC) recryst->check_purity column_chrom Column Chromatography check_purity->column_chrom Impure final_product Pure Product (Purity ≥ 99%) check_purity->final_product Purity OK column_chrom->final_product

A general workflow for the purification of this compound.
Biological Signaling Pathway

PI3K_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruits & Activates akt Akt pdk1->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits downstream Cell Growth, Survival, Proliferation mtor->downstream inhibitor Benzothiazole Derivative inhibitor->pi3k Inhibits inhibitor->mtor Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 5-Iodobenzo[d]thiazole in Suzuki-Miyaura cross-coupling reactions. The benzothiazole scaffold is a significant pharmacophore in medicinal chemistry, and its functionalization via robust methods like Suzuki coupling is pivotal for the synthesis of novel compound libraries for drug discovery and development.[1][2] this compound serves as a versatile building block, allowing for the introduction of various aryl and heteroaryl substituents at the 5-position.

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester derivatives.[3][4] This reaction is widely favored in both academic and industrial settings due to its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of diverse boronic acids.[1]

When employing this compound in Suzuki coupling, its reactivity is generally higher than the corresponding bromo or chloro derivatives, which can allow for milder reaction conditions and lower catalyst loadings. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired 5-arylbenzo[d]thiazole products.

Key Considerations for Reaction Optimization:

  • Catalyst and Ligand: Palladium catalysts are standard for Suzuki couplings.[5] Commonly used pre-catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and Pd₂(dba)₃. The choice of phosphine ligands can significantly influence the reaction's efficiency. For electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands are often beneficial.

  • Base: An appropriate base is essential for the transmetalation step of the catalytic cycle.[4] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can affect the reaction rate and the prevalence of side reactions.[6]

  • Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF).[3] The aqueous phase is necessary to dissolve the inorganic base.

  • Boronic Acid/Ester: Both boronic acids and their corresponding esters (e.g., pinacol esters) can be used as coupling partners.[7][8] Boronic esters can offer enhanced stability and are sometimes preferred for specific applications.[9]

Experimental Protocols

The following are generalized protocols for the Suzuki cross-coupling of this compound with arylboronic acids. These should be considered as starting points, and optimization may be required for specific substrates.

Protocol 1: General Suzuki Coupling of this compound

This protocol is adapted from general procedures for the coupling of iodoarenes and heterocyclic halides.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane) and water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylbenzo[d]thiazole.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₃PO₄) (2.5 equivalents)

  • Solvent (e.g., DMF or 1,4-dioxane/water mixture)

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₃PO₄, 2.5 eq).

  • Add the solvent (e.g., DMF).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification steps outlined in Protocol 1.[10]

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids, based on typical outcomes for similar substrates.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane/H₂O90890-98
33-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF110675-85
44-Acetylphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O1001080-90
5N-Boc-pyrrole-2-boronic acidPdCl₂(dppf) (4)K₂CO₃DME802~84[11]

Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L₂-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)L₂-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product reagents This compound (R-I) reagents->oxidative_addition boronic_acid ArB(OH)₂ (R'-B(OH)₂) boronic_acid->transmetalation base Base base->transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: This compound, Arylboronic acid, Base, Catalyst atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->atmosphere solvent Add Solvent System atmosphere->solvent heating Heat and Stir (Conventional or Microwave) solvent->heating monitoring Monitor Progress (TLC or LC-MS) heating->monitoring extraction Cool, Dilute, and Extract monitoring->extraction drying Dry Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification product Isolated 5-Arylbenzo[d]thiazole purification->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the palladium-catalyzed cross-coupling of 5-iodobenzo[d]thiazole, a versatile building block in medicinal chemistry and materials science. The benzothiazole moiety is a privileged scaffold found in numerous biologically active compounds, and the ability to functionalize the 5-position through robust C-C and C-N bond-forming reactions is of significant interest for the development of novel therapeutics and functional materials.[1][2] This document outlines detailed methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, including data presentation in structured tables and visualizations of reaction pathways.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions with this compound necessitates a systematic approach, from reagent preparation to product purification. A generalized workflow is depicted below, emphasizing the requirement for an inert atmosphere to prevent catalyst deactivation.

G reagent_prep Reagent Preparation (this compound, Coupling Partner, Catalyst, Ligand, Base, Solvent) reaction_setup Reaction Setup under Inert Atmosphere (Ar or N2) reagent_prep->reaction_setup reaction_execution Reaction Execution (Heating & Stirring) reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC, GC-MS, or LC-MS) reaction_execution->monitoring workup Aqueous Work-up and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is widely utilized due to its mild conditions and tolerance of a broad range of functional groups.[3]

Data Presentation: Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1001880-90
33-Pyridinylboronic acidPd₂(dba)₃ (2)XPhos (5)Cs₂CO₃THF802475-85
42-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃DME/H₂O901682-92
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 263 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Water (2 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.[4]

  • Add toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100°C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 5-arylbenzo[d]thiazole.

Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-I Pd0->PdII_ArX Oxidative Addition PdII_Ar_B Ar-Pd(II)L2-Ar' PdII_ArX->PdII_Ar_B Transmetalation PdII_Ar_B->Pd0 Reductive Elimination Product Ar-Ar' PdII_Ar_B->Product Ar-I This compound Ar-I->PdII_ArX Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->PdII_Ar_B Base Base Base->PdII_Ar_B

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex organic molecules.[5]

Data Presentation: Heck Reaction of this compound
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001670-80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP1202465-75
31-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMeDioxane1102060-70
4CyclohexenePd(OAc)₂ (5)-Ag₂CO₃Toluene1001855-65
Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 mmol, 263 mg)

  • Alkene (e.g., styrene, 1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12 mg)

  • Triethylamine (Et₃N) (2.0 mmol, 0.28 mL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Argon or Nitrogen gas

  • Sealed reaction tube

Procedure:

  • In a sealed reaction tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Purge the tube with argon or nitrogen.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the mixture to 100°C for 16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 5-alkenylbenzo[d]thiazole.

Heck Reaction Catalytic Cycle

G Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-I Pd0->PdII_ArX Oxidative Addition PdII_Alkene Alkene Complex PdII_ArX->PdII_Alkene Alkene Coordination PdII_Insertion Insertion Product PdII_Alkene->PdII_Insertion Migratory Insertion PdII_Insertion->Pd0 β-Hydride Elimination Product Substituted Alkene PdII_Insertion->Product Base Base Base->Pd0 Regeneration Ar-I This compound Ar-I->PdII_ArX Alkene Alkene Alkene->PdII_Alkene

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 5-alkynylbenzo[d]thiazole derivatives. This reaction is typically co-catalyzed by palladium and copper salts.[6]

Data Presentation: Sonogashira Coupling of this compound
EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60888-98
21-OctynePd(PPh₃)₄ (3)CuI (5)DIPEADMF501285-95
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Et₃NToluene701080-90
4Propargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (5)PiperidineAcetonitrileRT1675-85
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 263 mg)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N) (3.0 mmol, 0.42 mL)

  • Tetrahydrofuran (THF), anhydrous and degassed (10 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[7]

  • Add anhydrous and degassed THF and triethylamine.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 60°C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the 5-alkynylbenzo[d]thiazole.

Sonogashira Coupling Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-I Pd0->PdII_ArX Oxidative Addition PdII_Ar_Alkyne Ar-Pd(II)L2-C≡CR PdII_ArX->PdII_Ar_Alkyne Transmetalation PdII_Ar_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Ar_Alkyne->Product CuI CuI Cu_Alkyne Cu-C≡CR CuI->Cu_Alkyne Deprotonation Cu_Alkyne->PdII_ArX Ar-I This compound Ar-I->PdII_ArX H-C≡CR Terminal Alkyne H-C≡CR->Cu_Alkyne Base Base Base->Cu_Alkyne

Caption: Catalytic cycles of the Sonogashira coupling reaction.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, enabling the coupling of this compound with a wide range of primary and secondary amines.[8]

Data Presentation: Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene1001880-90
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102475-85
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄THF902070-80
4DiethylaminePd(OAc)₂ (3)BrettPhos (6)LHMDSToluene1002265-75
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 263 mg)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Toluene, anhydrous (5 mL)

  • Argon or Nitrogen gas

  • Schlenk tube

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Add anhydrous toluene, this compound, and the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 100°C for 18 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 5-aminobenzo[d]thiazole derivative.

Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-I Pd0->PdII_ArX Oxidative Addition PdII_Amide [Ar-Pd(II)L2(NR'R'')] PdII_ArX->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amide->Product Base Base Base->PdII_Amide Ar-I This compound Ar-I->PdII_ArX Amine HNR'R'' Amine->PdII_Amide

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[2]

References

5-Iodobenzo[d]thiazole: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodobenzo[d]thiazole is a key heterocyclic building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of biologically active compounds. Its unique structure, featuring a fused thiazole and benzene ring system with a strategically placed iodine atom, allows for facile functionalization through various cross-coupling reactions. This attribute makes it an invaluable starting material for the development of novel therapeutics targeting a variety of diseases, including cancer and inflammatory disorders. The benzothiazole core itself is a privileged scaffold, present in numerous compounds with demonstrated pharmacological activities. The addition of an iodine atom at the 5-position provides a reactive handle for introducing molecular diversity and fine-tuning the physicochemical and pharmacological properties of the resulting molecules.

Therapeutic Applications

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably as kinase inhibitors for the treatment of cancer.

Anticancer Activity

The benzothiazole scaffold is a core component of several anticancer agents. By functionalizing the 5-position of the benzothiazole ring system, medicinal chemists can explore new chemical space and develop potent and selective inhibitors of various protein kinases that are dysregulated in cancer.

Kinase Inhibition

Protein kinases play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival. The aberrant activity of specific kinases is a hallmark of many cancers, making them attractive targets for drug development. Benzothiazole derivatives have been investigated as inhibitors of several kinases, including p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • p38 MAPK Inhibition: The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation and has been implicated in the progression of various cancers.[1][2]

  • VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 can therefore stifle tumor progression by cutting off its blood supply.

Positron Emission Tomography (PET) Imaging

The ability to introduce a fluorine-18 radiolabel into molecules derived from this compound also opens up possibilities for the development of novel PET imaging agents. These tracers can be used for the non-invasive visualization and quantification of biological processes in vivo, aiding in disease diagnosis and monitoring treatment response.

Data Presentation

The following tables summarize the biological activity of representative benzothiazole derivatives, highlighting their potential as kinase inhibitors.

Table 1: p38α MAPK Inhibitory Activity of Benzothiazole Derivatives

CompoundTargetIC50 (nM)Reference
Compound 12lp38α MAPK36[1]
SB 203580 (Reference)p38α MAPK43[1]
Compound 13mp38α MAPK31[1]

Table 2: VEGFR-2 Inhibitory Activity of Benzothiazole Derivatives

CompoundTargetIC50 (µM)Reference
Compound 4aVEGFR-20.091[4]
Sorafenib (Reference)VEGFR-20.053[4]
Compound 3iVEGFR-20.5[5]

Experimental Protocols

The following protocols describe general procedures for key synthetic transformations used to functionalize the this compound core.

1. Suzuki-Miyaura Cross-Coupling

This reaction is a versatile method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.

  • Materials:

    • This compound

    • Arylboronic acid (1.5 equiv)

    • PdCl2 (0.005 equiv)

    • 2-phenylimidazole (0.01 equiv)

    • K2CO3 (2.0 equiv)

    • Anhydrous DMF

    • Argon atmosphere

  • Procedure:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add K2CO3.

    • Dry the tube under vacuum and backfill with argon.

    • Add PdCl2, 2-phenylimidazole, this compound, and the arylboronic acid.

    • Add anhydrous DMF to the tube.

    • Stir the reaction mixture at 120 °C for 17-48 hours under an argon atmosphere.[6]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature.

    • Pour the mixture into ice-water containing 1M HCl and extract with an organic solvent (e.g., chloroform or ethyl acetate).[6]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

2. Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.

  • Materials:

    • This compound

    • Terminal alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.02 equiv)

    • Copper(I) iodide (CuI, 0.04 equiv)

    • Anhydrous solvent (e.g., THF, DMF)

    • Amine base (e.g., triethylamine, 3.0 equiv)

    • Argon atmosphere

  • Procedure:

    • To a dry Schlenk flask under an inert argon atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

    • Add the anhydrous solvent and the amine base.

    • Stir the mixture for 5-10 minutes at room temperature.

    • Add the terminal alkyne dropwise via syringe.

    • Stir the reaction at room temperature or heat as required, monitoring by TLC.

    • Once the reaction is complete, cool to room temperature and dilute with an organic solvent.

    • Wash the organic phase with saturated aqueous ammonium chloride and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

3. Buchwald-Hartwig Amination

This reaction is used to form a carbon-nitrogen bond between this compound and a primary or secondary amine.

  • Materials:

    • This compound

    • Amine (1.2 equiv)

    • Palladium catalyst (e.g., Pd2(dba)3, 0.01 equiv)

    • Phosphine ligand (e.g., Xantphos, 0.02 equiv)

    • Base (e.g., NaOtBu, 1.4 equiv)

    • Anhydrous toluene

    • Argon atmosphere

  • Procedure:

    • In a glovebox, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.

    • Add anhydrous toluene and stir briefly.

    • Add this compound and the amine.

    • Seal the tube, remove from the glovebox, and heat to 80-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract with an organic solvent, combine the organic layers, dry, and concentrate.

    • Purify the crude product by flash column chromatography.

4. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

  • Materials:

    • Recombinant human kinase

    • Kinase substrate (e.g., a peptide or protein)

    • ATP (Adenosine triphosphate)

    • Synthesized inhibitor compounds

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.

    • In a microplate, add the kinase, the substrate, and the inhibitor solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent and a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Visualization of Signaling Pathways and Workflows

p38 MAPK Signaling Pathway

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK activates MKK MKK3/6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates phosphorylates Response Cellular Responses (Inflammation, Apoptosis) Substrates->Response Inhibitor Benzothiazole Inhibitor Inhibitor->p38

Caption: p38 MAPK signaling cascade and point of inhibition.

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf-MEK-ERK Pathway PLCg->RAF AKT Akt Pathway PI3K->AKT Proliferation Cell Proliferation & Survival RAF->Proliferation AKT->Proliferation Migration Cell Migration AKT->Migration Permeability Vascular Permeability AKT->Permeability Inhibitor Benzothiazole Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 signaling cascade and point of inhibition.

Synthetic Workflow for 5-Arylbenzo[d]thiazoles

Synthetic_Workflow Start This compound Coupling Suzuki Coupling Start->Coupling Reagents Arylboronic Acid Pd Catalyst, Base Reagents->Coupling Purification Purification (Chromatography) Coupling->Purification Product 5-Arylbenzo[d]thiazole Purification->Product

Caption: General workflow for Suzuki coupling.

Biological Screening Workflow

Biological_Screening_Workflow Compound Synthesized Compound KinaseAssay In Vitro Kinase Assay Compound->KinaseAssay CellAssay Cell-Based Assay (e.g., MTT) Compound->CellAssay IC50 Determine IC50 KinaseAssay->IC50 Lead Lead Compound Identification IC50->Lead Cytotoxicity Assess Cytotoxicity CellAssay->Cytotoxicity Cytotoxicity->Lead

Caption: Workflow for biological evaluation.

References

Application of 5-Iodobenzo[d]thiazole in Organic Electronics: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodobenzo[d]thiazole is a halogenated heterocyclic compound that serves as a versatile building block for the synthesis of advanced organic electronic materials. Its iodo-substituent provides a reactive site for various cross-coupling reactions, such as Suzuki and Stille polymerizations, enabling the creation of well-defined conjugated polymers. The electron-deficient nature of the benzothiazole unit makes it an attractive component in donor-acceptor (D-A) architectures, which are crucial for tuning the optoelectronic properties of materials used in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a donor-acceptor copolymer and its application in organic field-effect transistors.

I. Application in Organic Field-Effect Transistors (OFETs)

Donor-acceptor copolymers incorporating the 5-iodobenzothiazole moiety can exhibit excellent charge transport characteristics. The benzothiazole unit, being electron-deficient, can enhance inter- and intramolecular interactions, leading to more ordered molecular packing in the solid state, which is beneficial for charge mobility.

Logical Workflow for Material Synthesis and Device Fabrication

cluster_synthesis Material Synthesis cluster_fabrication OFET Device Fabrication start This compound polymerization Stille Cross-Coupling Polymerization start->polymerization monomer2 Distannyl Comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) monomer2->polymerization polymer Donor-Acceptor Copolymer (e.g., P(BTz-alt-Th)) polymerization->polymer solution Polymer Solution Preparation polymer->solution Characterization (GPC, TGA, UV-Vis, CV) substrate Substrate Cleaning (Si/SiO2) spin_coating Spin-Coating Active Layer substrate->spin_coating solution->spin_coating annealing Thermal Annealing spin_coating->annealing electrodes Source/Drain Electrode Deposition (Au) annealing->electrodes device OFET Device electrodes->device cluster_osc OSC Active Layer photon Photon Absorption exciton Exciton Generation (in Donor Polymer) photon->exciton diffusion Exciton Diffusion to D-A Interface exciton->diffusion dissociation Charge Separation (Exciton Dissociation) diffusion->dissociation hole Hole Transport (in Donor) dissociation->hole electron Electron Transport (in Acceptor) dissociation->electron

Application Notes and Protocols for Sonogashira Coupling with 5-Iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of an amine base, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and broad functional group tolerance.[2][3]

This document provides a detailed guide for performing the Sonogashira coupling reaction with 5-iodobenzo[d]thiazole, a key heterocyclic building block in medicinal chemistry. The resulting 5-alkynylbenzo[d]thiazole derivatives are of significant interest in drug discovery. While the provided protocols are based on established procedures for aryl iodides, optimization for the specific substrate, this compound, and various terminal alkynes may be necessary.[4][5]

Core Concepts and Reaction Mechanism

The Sonogashira coupling reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-(alkynyl)benzo[d]thiazole product and regenerates the active Pd(0) catalyst.[3]

A copper-free variant of the Sonogashira reaction has also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[5][6]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Sonogashira coupling of aryl iodides with various terminal alkynes. These conditions can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of Aryl Iodides

Aryl IodideTerminal AlkynePalladium Catalyst (mol%)Copper(I) Iodide (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT495
4-Iodoanisole1-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF50692
1-Iodo-4-nitrobenzeneTrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (3)Et₃NToluene80288
4-IodotoluenePropargyl alcoholPdCl₂(PPh₃)₂ (2.5)CuI (5)PiperidineTHF/H₂ORT1290

Note: This data is representative for common aryl iodides and may require optimization for this compound.

Table 2: Copper-Free Sonogashira Coupling of Aryl Iodides

Aryl IodideTerminal AlkynePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePd(OAc)₂ (2)PPh₃ (4)TBAFDMF80392
4-Iodoanisole1-HexynePd₂(dba)₃ (1)SPhos (2)K₂CO₃Dioxane1001285
1-Iodo-4-nitrobenzeneTrimethylsilylacetylenePd(OAc)₂ (2)Cs₂CO₃Acetonitrile60890
4-IodotoluenePropargyl alcoholPdCl₂(PPh₃)₂ (3)Et₃NDMF90588

Note: TBAF = Tetrabutylammonium fluoride; dba = dibenzylideneacetone; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl. This data is representative and may require optimization.

Experimental Protocols

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium/copper co-catalyst system.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)) (2-3 eq)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Reagent Addition: Add the anhydrous solvent and the amine base via syringe. Stir the mixture for 5-10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent such as ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Extraction: Wash the organic phase with saturated aqueous NH₄Cl solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(alkynyl)benzo[d]thiazole.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is for a copper-free Sonogashira coupling, which can be advantageous for substrates that are sensitive to copper or to avoid alkyne homocoupling.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-3 mol%)

  • Phosphine ligand (e.g., PPh₃, XPhos, SPhos) (2-6 mol%) (if required)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or an amine base like Et₃N) (2-3 eq)

  • Anhydrous solvent (e.g., DMF, dioxane, or acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, the phosphine ligand (if used), and the base.

  • Solvent and Alkyne Addition: Add the anhydrous solvent followed by the terminal alkyne.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Mandatory Visualizations

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L)₂ Pd0->Pd_complex Oxidative Addition (Ar-I) Pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Regeneration Product Ar-C≡CR Pd_alkynyl->Product Reductive Elimination Cu_acetylide Cu-C≡CR Cu_acetylide->Pd_complex Alkyne H-C≡CR Alkyne->Cu_acetylide Base, CuI Base Base CuI CuI

Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Experimental_Workflow arrow arrow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Solvent, Base, Alkyne) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: General experimental workflow for the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone of modern organic synthesis, allowing for the coupling of amines with aryl halides or pseudohalides. Its wide substrate scope and functional group tolerance make it a highly versatile method, particularly in the pharmaceutical and materials science industries where the arylamine motif is prevalent.[1] This document provides a detailed experimental protocol for the Buchwald-Hartwig amination of 5-iodobenzo[d]thiazole, a key transformation for the synthesis of various biologically active compounds and functional materials.

Reaction Principle

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (this compound) reacts with the Pd(0) complex to form a Pd(II) intermediate.[1][2]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form an amido complex.[1]

  • Reductive Elimination: The C-N bond is formed as the desired N-arylbenzo[d]thiazole product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][3]

The choice of ligand is crucial to promote the desired reductive elimination and suppress side reactions.[1]

Experimental Workflow

Buchwald_Hartwig_Workflow reagents Combine Reactants: - this compound - Amine - Palladium Catalyst - Ligand - Base - Solvent setup Reaction Setup: - Inert Atmosphere (N2/Ar) - Heat to 80-120 °C reagents->setup 1. monitor Monitor Progress: - TLC / LC-MS setup->monitor 2. workup Aqueous Workup: - Cool to RT - Dilute with Solvent - Wash with Water/Brine monitor->workup 3. purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify 4. product Final Product: - N-Arylbenzo[d]thiazole - Characterize (NMR, MS) purify->product 5.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of an aryl iodide like this compound. Note that optimization may be required for specific amine coupling partners.

ParameterValueNotes
Reactants
This compound1.0 mmol (1.0 equiv)Starting aryl halide.
Amine1.2 mmol (1.2 equiv)Can be a primary or secondary amine.
Catalyst System
Palladium Pre-catalystPd₂(dba)₃ (0.02 mmol, 2 mol%)Other common pre-catalysts include Pd(OAc)₂ and Pd(dba)₂.[4]
LigandXantphos (0.08 mmol, 8 mol%)Other suitable ligands include XPhos, BINAP, and DPPF. The choice of ligand is critical for reaction efficiency.[3][4]
Base
Sodium tert-butoxide (NaOtBu)1.4 mmol (1.4 equiv)A strong, non-nucleophilic base is required. Cs₂CO₃ is also a common choice.[4]
Solvent
Toluene or Dioxane5 mLAnhydrous and degassed solvent is essential for optimal results.[4]
Reaction Conditions
Temperature100-120 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time12-24 hoursProgress should be monitored by TLC or LC-MS.
AtmosphereInert (Nitrogen or Argon)Necessary to prevent oxidation of the palladium catalyst.
Expected Yield
N-Arylbenzo[d]thiazole40-80%Yields are variable and depend on the specific amine and reaction conditions.[4]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related heterocyclic halides.[4]

Materials:

  • This compound

  • Amine of choice

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas (nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.08 mmol, 8 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous and degassed toluene or dioxane (5 mL) to the flask.

  • Reaction Execution:

    • Seal the reaction vessel and place it in a preheated oil bath at 100-120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts and the catalyst.

    • Wash the filtrate sequentially with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylbenzo[d]thiazole product.

  • Characterization:

    • Characterize the final product by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity and purity.

Catalytic Cycle

Catalytic_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(I)L2 pd0->pd2_complex oxidative_addition Oxidative Addition pd2_amine_complex [Ar-Pd(II)(NHR'R'')L2]+I- pd2_complex->pd2_amine_complex amine_coordination Amine Coordination deprotonation Deprotonation (Base) amido_complex Ar-Pd(II)(NR'R'')L2 pd2_amine_complex->amido_complex amido_complex->pd0 reductive_elimination Reductive Elimination product Ar-NR'R'' start Ar-I amine HNR'R''

References

Application Notes and Protocols for the Development of Novel Inhibitors Utilizing a 5-Iodobenzo[d]thiazole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Its rigid bicyclic nature and the presence of heteroatoms provide a unique three-dimensional arrangement for interaction with various biological targets. The introduction of a halogen atom, such as iodine, at the 5-position of the benzothiazole ring offers a versatile handle for synthetic diversification, particularly through transition metal-catalyzed cross-coupling reactions. This functionalization allows for the systematic exploration of the chemical space around the core, a key strategy in the design of potent and selective inhibitors for therapeutic targets.

The 5-iodo substituent on the benzo[d]thiazole core is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a robust and widely used method for the formation of carbon-carbon bonds. This reaction enables the introduction of a diverse range of aryl and heteroaryl moieties at this position, allowing for the fine-tuning of the inhibitor's properties to optimize target engagement, selectivity, and pharmacokinetic profiles.

This document provides a conceptual framework and generalized protocols for the development of novel inhibitors based on the 5-Iodobenzo[d]thiazole core, drawing upon established methodologies in medicinal chemistry for analogous scaffolds.

Data Presentation: A Template for Quantitative Analysis

Given the nascent stage of inhibitor development from a this compound core, the following tables are presented as templates for organizing and comparing quantitative data as it is generated. These tables are designed to capture key metrics for evaluating the potency, selectivity, and cellular activity of newly synthesized compounds.

Table 1: In Vitro Inhibitory Activity of 5-Arylbenzo[d]thiazole Derivatives

Compound IDR-Group (at C5)Target Kinase IC₅₀ (nM)Off-Target Kinase 1 IC₅₀ (nM)Off-Target Kinase 2 IC₅₀ (nM)
BTZ-I-01 PhenylData to be generatedData to be generatedData to be generated
BTZ-I-02 4-FluorophenylData to be generatedData to be generatedData to be generated
BTZ-I-03 3-PyridylData to be generatedData to be generatedData to be generated
BTZ-I-04 2-ThienylData to be generatedData to be generatedData to be generated
ControlReference DrugKnown ValueKnown ValueKnown Value

Table 2: Cellular Activity of Lead Compounds

Compound IDCell Line 1 GI₅₀ (µM)Cell Line 2 GI₅₀ (µM)Cytotoxicity (Normal Cell Line) CC₅₀ (µM)
BTZ-I-XX Data to be generatedData to be generatedData to be generated
BTZ-I-XY Data to be generatedData to be generatedData to be generated
ControlKnown ValueKnown ValueKnown Value

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of inhibitors derived from a this compound core. These protocols are based on standard and widely published methodologies in the field of medicinal chemistry.

Protocol 1: General Procedure for the Synthesis of 5-Arylbenzo[d]thiazole Derivatives via Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Appropriate aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the corresponding aryl/heteroaryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system to the reaction mixture.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-arylbenzo[d]thiazole derivative.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay

Materials:

  • Synthesized 5-arylbenzo[d]thiazole derivatives

  • Recombinant target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microplate, add the kinase, substrate, and assay buffer.

  • Add the diluted test compounds to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

Materials:

  • Cancer cell lines of interest

  • Normal (non-cancerous) cell line for cytotoxicity assessment

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Synthesized 5-arylbenzo[d]thiazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Treat the cells with the diluted compounds and incubate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the development of inhibitors from the this compound core.

G cluster_0 Synthetic Strategy This compound This compound Suzuki-Miyaura\nCoupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura\nCoupling Aryl/Heteroaryl\nBoronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl\nBoronic Acid->Suzuki-Miyaura\nCoupling Diverse 5-Arylbenzo[d]thiazole\nDerivatives Diverse 5-Arylbenzo[d]thiazole Derivatives Suzuki-Miyaura\nCoupling->Diverse 5-Arylbenzo[d]thiazole\nDerivatives

Synthetic workflow for generating inhibitor library.

G cluster_1 Screening Cascade Compound Library Compound Library Primary Screening\n(In Vitro Target Assay) Primary Screening (In Vitro Target Assay) Compound Library->Primary Screening\n(In Vitro Target Assay) Hit Identification Hit Identification Primary Screening\n(In Vitro Target Assay)->Hit Identification Secondary Screening\n(Cell-based Assays) Secondary Screening (Cell-based Assays) Hit Identification->Secondary Screening\n(Cell-based Assays) Lead Optimization Lead Optimization Secondary Screening\n(Cell-based Assays)->Lead Optimization

Workflow for inhibitor screening and development.

G cluster_2 Conceptual Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) Receptor Tyrosine Kinase->Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signaling\n(e.g., PI3K/Akt, MAPK)->Cell Proliferation\n& Survival Inhibitor Inhibitor Inhibitor->Receptor Tyrosine Kinase

Targeting a generic kinase signaling pathway.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel inhibitors. Its synthetic tractability, particularly through Suzuki-Miyaura cross-coupling, allows for the generation of diverse chemical libraries. The provided protocols and data presentation templates offer a structured approach for researchers to systematically synthesize, evaluate, and optimize new chemical entities based on this core. Future work should focus on generating empirical data to populate these frameworks and to elucidate the structure-activity relationships of this emerging class of compounds.

Application Notes and Protocols for the Scale-Up Synthesis of 5-Iodobenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[d]thiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold are known to possess anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] Of particular interest is the incorporation of an iodine atom at the 5-position, which can significantly modulate the pharmacological profile of the molecule, enhancing binding affinity to biological targets and providing a site for further functionalization.

5-Iodobenzo[d]thiazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4][5] Their ability to target key kinases such as p38α MAPK and Cyclin-Dependent Kinase 2 (CDK2) makes them valuable candidates for drug discovery and development programs.[4][6]

These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of this compound derivatives, focusing on a robust and reproducible synthetic route suitable for generating substantial quantities for research and preclinical studies.

Synthetic Strategy Overview

The most reliable and scalable approach to synthesizing a variety of this compound derivatives begins with the construction of the key intermediate, 2-amino-5-iodobenzo[d]thiazole . This intermediate is readily prepared from commercially available 4-iodoaniline. The primary amino group at the 2-position then serves as a versatile synthetic handle for introducing a wide range of functional groups and building blocks to generate a library of derivatives.

The overall synthetic workflow can be summarized in two main stages:

  • Cyclization to form the Benzothiazole Core: An electrophilic cyclization reaction of 4-iodoaniline with potassium thiocyanate in the presence of bromine affords the key 2-amino-5-iodobenzo[d]thiazole intermediate.

  • Derivatization of the 2-Amino Group: The 2-amino group can be readily functionalized through various reactions, such as acylation, alkylation, or participation in coupling reactions, to yield the desired final products.

This strategy is advantageous for scale-up due to the availability of starting materials, the reliability of the reactions, and the straightforward purification of the crystalline intermediate.

Synthetic_Workflow Start 4-Iodoaniline Intermediate 2-Amino-5-iodobenzo[d]thiazole Start->Intermediate Step 1: Cyclization Reagents1 KSCN, Br₂, Acetic Acid Reagents1->Intermediate Product N-(5-iodobenzo[d]thiazol-2-yl)acetamide (Representative Derivative) Intermediate->Product Step 2: Derivatization Reagents2 Acylating Agent (e.g., Acetic Anhydride) Reagents2->Product MAPK_Signaling_Pathway cluster_extracellular Extracellular Stress Signals cluster_cellular_response Cellular Response Stress UV, Cytokines, Osmotic Shock MKK3_6 MKK3 / MKK6 (MAP2K) Stress->MKK3_6 Activates p38 p38α MAPK MKK3_6->p38 Phosphorylates & Activates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates & Activates Apoptosis Apoptosis p38->Apoptosis Promotes CellCycle Cell Cycle Arrest p38->CellCycle Induces HSP27 HSP27 MK2->HSP27 Phosphorylates Inhibitor This compound Derivative Inhibitor->p38 Inhibits

References

Catalytic Systems for C-N Bond Formation with 5-Iodobenzo[d]thiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 5-aminobenzo[d]thiazole derivatives through catalytic carbon-nitrogen (C-N) bond formation, utilizing 5-Iodobenzo[d]thiazole as the starting material. The methodologies outlined herein are central to medicinal chemistry and materials science for the construction of novel molecular entities with potential biological activity or unique photophysical properties. The two primary catalytic strategies discussed are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Introduction

The benzo[d]thiazole scaffold is a privileged heterocyclic motif found in a wide array of pharmacologically active compounds and functional materials. The ability to introduce nitrogen-containing substituents at the C5 position through C-N cross-coupling reactions opens up a vast chemical space for the development of new chemical entities. This compound is an ideal substrate for these transformations due to the high reactivity of the carbon-iodine bond in catalytic cycles.

This guide details established catalytic systems, provides specific reaction conditions, and offers step-by-step experimental protocols based on analogous reactions in the literature, adapted for the specific substrate, this compound.

Catalytic Systems Overview

The formation of a C-N bond between this compound and an amine can be efficiently achieved using two main catalytic approaches:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for the formation of C-N bonds. It typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success and has evolved to include bulky, electron-rich phosphines that promote the catalytic cycle.[1][2]

  • Copper-Catalyzed Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction has seen a resurgence with the development of milder reaction conditions using copper catalysts, often in the presence of a ligand.[3] It provides a valuable alternative to palladium-catalyzed methods.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize typical reaction conditions and expected yields for the C-N coupling of this compound with various amines, based on established protocols for structurally similar aryl iodides. These serve as a starting point for reaction optimization.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

EntryAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane10012-2485-95
2MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene908-1680-90
3n-ButylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH1101275-85
4BenzylaminePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene1001680-90

Table 2: Copper-Catalyzed Ullmann Condensation of this compound

EntryAmineCu Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10)L-Proline (20)K₂CO₃DMSO902470-80
2MorpholineCuI (10)1,10-Phenanthroline (20)Cs₂CO₃DMF1202465-75
3ImidazoleCu₂O (10)NoneK₂CO₃Pyridine1103660-70
4BenzylamineCuI (5)Ethylene glycol (2 equiv.)K₃PO₄Isopropanol802470-80

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with Aniline

This protocol describes a typical setup for the reaction of this compound with aniline using a palladium/Xantphos catalytic system.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer with heating

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Cs₂CO₃ (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Add aniline (1.2 mmol, 1.2 equiv) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-(phenylamino)benzo[d]thiazole.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Copper-Catalyzed Ullmann Condensation of this compound with Aniline

This protocol provides a typical procedure for the Ullmann condensation using a copper(I) iodide and L-proline catalytic system.

Materials:

  • This compound

  • Aniline

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add anhydrous DMSO (5 mL).

  • Heat the reaction mixture to 90 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield 5-(phenylamino)benzo[d]thiazole.

  • Confirm the structure and purity of the product using appropriate analytical techniques.

Mandatory Visualizations

The following diagrams illustrate the conceptual workflows of the described catalytic processes.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Prepare Schlenk Flask add_solids Add 5-Iodobenzothiazole, Pd Catalyst, Ligand, Base start->add_solids inert_atm Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) add_solids->inert_atm add_liquids Add Anhydrous Solvent and Amine inert_atm->add_liquids heat_stir Heat and Stir (e.g., 100 °C) add_liquids->heat_stir monitor Monitor Progress (TLC, LC-MS) heat_stir->monitor cooldown Cool to Room Temperature monitor->cooldown filter_extract Filter, Extract, Wash cooldown->filter_extract purify Purify by Column Chromatography filter_extract->purify end End: Characterize Product (NMR, MS) purify->end Ullmann_Condensation_Workflow reagents 5-Iodobenzothiazole Amine Cu Catalyst Ligand (optional) Base reaction_conditions Heat under Inert Atmosphere (e.g., 90-120 °C, 24h) reagents->reaction_conditions solvent Anhydrous Solvent (e.g., DMSO, DMF) solvent->reaction_conditions workup Aqueous Work-up (Extraction, Washing) reaction_conditions->workup purification Column Chromatography workup->purification product N-Substituted 5-Aminobenzothiazole purification->product Catalytic_Cycle_Comparison cluster_buchwald Buchwald-Hartwig (Pd-catalyzed) cluster_ullmann Ullmann (Cu-catalyzed) pd0 Pd(0)Lₙ oxidative_addition_pd Oxidative Addition (Ar-I) pd0->oxidative_addition_pd Ar-I pd_complex [Ar-Pd(II)-I]Lₙ oxidative_addition_pd->pd_complex amine_coordination_pd Amine Coordination & Deprotonation pd_complex->amine_coordination_pd R₂NH, Base amido_complex_pd [Ar-Pd(II)-NR₂]Lₙ amine_coordination_pd->amido_complex_pd reductive_elimination_pd Reductive Elimination amido_complex_pd->reductive_elimination_pd reductive_elimination_pd->pd0 Regeneration product_pd Ar-NR₂ reductive_elimination_pd->product_pd cu1 Cu(I)Lₙ amine_coordination_cu Amine Coordination & Deprotonation cu1->amine_coordination_cu R₂NH, Base cu_amide [Cu(I)-NR₂]Lₙ amine_coordination_cu->cu_amide oxidative_addition_cu Oxidative Addition (Ar-I) cu_amide->oxidative_addition_cu Ar-I cu3_complex [Ar-Cu(III)-NR₂]Lₙ oxidative_addition_cu->cu3_complex reductive_elimination_cu Reductive Elimination cu3_complex->reductive_elimination_cu reductive_elimination_cu->cu1 Regeneration product_cu Ar-NR₂ reductive_elimination_cu->product_cu

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 5-Iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 5-Iodobenzo[d]thiazole. The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two primary and most effective methods for purifying crude this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities. An initial aqueous workup can also be beneficial for removing water-soluble byproducts.[1]

Q2: What are the likely impurities in my crude this compound?

Common impurities may include:

  • Unreacted starting materials: Such as the corresponding non-iodinated benzothiazole precursor.

  • Di-iodinated species: Over-iodination can lead to the formation of di-iodinated benzothiazole derivatives.[2]

  • Colored impurities: These can arise from the degradation of the thiazole ring or impurities in the iodinating reagent.[2]

  • Residual solvents: Solvents used in the synthesis that were not completely removed.

Q3: My purified product is a yellow solid, but I expected a white or off-white solid. What could be the cause?

A yellow coloration can be due to trace impurities, even after chromatography.[3] Sometimes, seemingly insignificant amounts of metal residues from catalysts or colored byproducts from minor side reactions can cause this.[3] If the product is pure by TLC, NMR, and/or mass spectrometry, the color may not be indicative of significant impurity. However, if you suspect colored impurities, a decolorization step with activated charcoal during recrystallization can be attempted.

Q4: How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the purification process. By spotting the crude mixture, fractions from the column, and the recrystallized product on a TLC plate, you can visualize the separation of the desired compound from its impurities. A successful purification will result in a single, well-defined spot for the final product.

Troubleshooting Guides

Recrystallization Issues
IssuePossible CauseRecommended Solution
Product "oils out" instead of crystallizing. The solvent may be inappropriate for the compound, or the presence of impurities is significantly depressing the melting point.Try a different recrystallization solvent or a solvent pair.[4] If impurities are suspected to be the cause, first attempt purification by column chromatography.
No crystals form upon cooling. The solution may not be sufficiently saturated, or nucleation is slow.Try scratching the inside of the flask with a glass rod to induce crystal formation. Add a seed crystal of the pure compound if available. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.[5]
Low recovery of purified product. Too much solvent was used during dissolution, or the compound has significant solubility in the cold recrystallization solvent. The crystals were washed with a solvent in which they are soluble.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation. Wash the collected crystals with a minimal amount of cold recrystallization solvent.[6]
Product is still impure after recrystallization. The impurities have very similar solubility profiles to the desired product in the chosen solvent.Column chromatography is recommended as it separates compounds based on polarity, which is often more effective for structurally similar molecules.[2]
Column Chromatography Issues
IssuePossible CauseRecommended Solution
Poor separation of spots on TLC and column. The eluent system is not optimized.Systematically vary the polarity of the eluent. If the Rf values are too high, decrease the polarity (e.g., increase the proportion of the non-polar solvent). If the spots are not moving from the baseline, increase the polarity.[7]
The compound is not eluting from the column. The eluent is not polar enough, or the compound is degrading on the silica gel.Gradually increase the polarity of the eluent system. For very polar compounds, a system such as methanol in dichloromethane may be necessary.[8] To check for degradation, spot the crude material on a TLC plate, let it sit for 30-60 minutes, and then elute to see if new spots have formed (2D TLC).[9] If the compound is acid-sensitive, consider using deactivated silica gel.[3][9]
The fractions are all mixed. The column was not packed properly, or the sample was loaded in too large a volume of solvent. The column was overloaded with the crude product.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Dissolve the crude product in the minimum amount of solvent for loading. The amount of crude product should generally not exceed 5-10% of the weight of the silica gel.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, hexane, toluene, or solvent pairs like ethanol/water) to find a suitable one where the compound is soluble when hot and insoluble when cold.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).[6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Using TLC, determine an appropriate eluent system. A good starting point for benzothiazole derivatives is a mixture of petroleum ether and ethyl acetate (e.g., 9.5:0.5 v/v).[10] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column, ensuring even packing without air bubbles. Add a layer of sand on top of the silica gel.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the silica gel.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Purification TechniqueTypical Recovery YieldExpected Purity Improvement
Recrystallization 60-90%Good for removing small amounts of impurities with different solubility profiles.
Column Chromatography 50-85%Excellent for separating complex mixtures and impurities with similar polarities to the product.

Note: Yields are highly dependent on the initial purity of the crude material and the specific experimental conditions.

Visualizations

Purification_Workflow crude Crude this compound workup Aqueous Workup (Optional) crude->workup purity_check1 Purity Check (TLC, NMR) workup->purity_check1 recrystallization Recrystallization purity_check2 Purity Check (TLC, NMR) recrystallization->purity_check2 waste Impurities recrystallization->waste column Column Chromatography pure_product Pure this compound column->pure_product column->waste purity_check1->recrystallization Impure purity_check1->pure_product Pure purity_check2->column Still Impure purity_check2->pure_product Pure

Caption: General experimental workflow for the purification of crude this compound.

Troubleshooting_Flowchart start Purification Attempted is_solid Is the crude product a solid? start->is_solid check_purity Is the product pure? success Purification Successful check_purity->success Yes troubleshoot_column Troubleshoot Column Chromatography (Eluent, Packing) check_purity->troubleshoot_column No try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes use_column Use Column Chromatography is_solid->use_column No (Oil) check_recrystallization Did it crystallize cleanly? try_recrystallization->check_recrystallization check_recrystallization->check_purity Yes check_recrystallization->use_column No (Oiled Out) use_column->check_purity troubleshoot_column->use_column

Caption: Troubleshooting flowchart for selecting and refining a purification strategy.

References

Technical Support Center: Functionalization of 5-Iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Iodobenzo[d]thiazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its functionalization via common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions used for the functionalization of this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing the C5 position of this compound are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), the Sonogashira coupling (for C-C bond formation with terminal alkynes), and the Buchwald-Hartwig amination (for C-N bond formation with amines). The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations.

Q2: What are the primary side reactions I should be aware of when performing these cross-coupling reactions?

A2: The primary side reactions include:

  • Hydrodehalogenation: The iodine atom is replaced by a hydrogen atom, leading to the formation of benzo[d]thiazole. This is a common side reaction in all three coupling types, often exacerbated by elevated temperatures and certain bases or solvents.

  • Homocoupling: This involves the coupling of two molecules of the same reaction partner. In Suzuki coupling, this leads to a biaryl product from the boronic acid. In Sonogashira coupling, it results in the dimerization of the terminal alkyne (Glaser coupling), especially in the presence of copper co-catalysts and oxygen.

  • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, leading to incomplete conversion.

Q3: Why is my Suzuki-Miyaura coupling reaction giving a low yield of the desired 5-arylbenzo[d]thiazole?

A3: Low yields in Suzuki-Miyaura coupling can be attributed to several factors:

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center may be slow. This can often be addressed by the choice of base and the presence of water in the reaction mixture.

  • Side Reactions: Homocoupling of the boronic acid and hydrodehalogenation of the this compound can consume starting materials and reduce the yield of the desired product.

  • Poor Catalyst Performance: The choice of palladium source and ligand is crucial. Bulky, electron-rich phosphine ligands often improve catalytic activity.

Q4: I am observing a significant amount of alkyne dimerization in my Sonogashira coupling. How can I minimize this?

A4: Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used. To minimize this:

  • Run the reaction under strictly anaerobic conditions: Oxygen promotes Glaser coupling. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Use a copper-free Sonogashira protocol: Several methods have been developed that avoid the use of a copper co-catalyst, which can significantly reduce homocoupling.

  • Control the addition of the alkyne: Slow addition of the terminal alkyne can help to keep its concentration low, disfavoring the dimerization reaction.

Q5: My Buchwald-Hartwig amination is sluggish or fails. What are the likely causes?

A5: Challenges in Buchwald-Hartwig amination of this compound can arise from:

  • Inappropriate Ligand Choice: The ligand plays a critical role in the efficiency of the reaction. Sterically hindered biarylphosphine ligands are often required for coupling with less reactive amines.

  • Base Incompatibility: The choice of base is critical and depends on the amine substrate. Strong bases like sodium tert-butoxide are common, but weaker bases may be necessary for substrates with sensitive functional groups.

  • Catalyst Inhibition: With aryl iodides, the formation of palladium-iodide dimers can sometimes inhibit the catalyst. Using bidentate phosphine ligands can sometimes mitigate this issue.[1]

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low Yield or Byproduct Formation
Observed Issue Potential Cause Troubleshooting Steps
Low conversion of this compound 1. Inactive catalyst. 2. Inappropriate base. 3. Insufficient temperature.1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). 3. Gradually increase the reaction temperature.
Significant hydrodehalogenation 1. High reaction temperature. 2. Presence of protic impurities. 3. Certain solvent/base combinations.1. Lower the reaction temperature and extend the reaction time. 2. Use anhydrous solvents and reagents. 3. Screen different solvents (e.g., dioxane, toluene, DMF).
Formation of boronic acid homocoupling product 1. Presence of oxygen. 2. Sub-optimal catalyst/ligand ratio.1. Thoroughly degas the reaction mixture and maintain an inert atmosphere. 2. Optimize the palladium-to-ligand ratio.

Note: The yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.

Sonogashira Coupling: Common Problems and Solutions
Observed Issue Potential Cause Troubleshooting Steps
Dominant Glaser (alkyne homocoupling) product 1. Presence of oxygen. 2. High concentration of copper co-catalyst.1. Ensure rigorous degassing and a strict inert atmosphere. 2. Reduce the amount of CuI or switch to a copper-free protocol.
Low yield of the coupled product 1. Ineffective catalyst system. 2. Inappropriate base or solvent.1. Screen different palladium sources and ligands (e.g., PPh₃, Xantphos). 2. Test different amine bases (e.g., Et₃N, DIPEA) and solvents (e.g., THF, DMF).
Hydrodehalogenation of this compound 1. High temperature. 2. Catalyst decomposition.1. Conduct the reaction at a lower temperature if possible. 2. Use a more stable catalyst system.

Note: The yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination: Troubleshooting Guide
Observed Issue Potential Cause Troubleshooting Steps
No or low conversion 1. Inappropriate ligand for the amine substrate. 2. Incorrect base strength. 3. Catalyst deactivation.1. For primary amines, consider ligands like BrettPhos. For secondary amines, ligands like XPhos or SPhos may be effective. 2. Screen strong bases (NaOtBu, LHMDS) and weaker carbonate or phosphate bases. 3. Use a pre-catalyst or ensure anhydrous and anaerobic conditions.
Significant hydrodehalogenation 1. β-hydride elimination from the amido complex. 2. High reaction temperature.1. This is more common with primary amines. The choice of ligand can influence this side reaction. 2. Optimize the temperature to find a balance between reaction rate and side product formation.

Note: The yields are illustrative and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane/water, 5 mL) via syringe.

  • Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) iodide co-catalyst (CuI, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF, 5 mL) and a degassed amine base (e.g., triethylamine, 3.0 mmol). Stir for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Stir the reaction at room temperature to 50 °C, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute with an organic solvent and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 0.02 mmol), the appropriate phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a dry reaction vessel.

  • Reagent Addition: Add the amine (1.2 mmol) and anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Ar-Ar' Reductive Elimination->Product This compound This compound This compound->Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Product Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Product R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Cu(I) Cu(I) Cu(I)->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-I(L2) Transmetalation Base Base Base->Cu-C≡CR

Caption: Dual catalytic cycles of the Sonogashira coupling.

Troubleshooting_Workflow Start Reaction Issue Identified Check_Purity Are starting materials pure and dry? Start->Check_Purity Purify Purify/dry reagents and solvents Check_Purity->Purify No Check_Inert Is the reaction under inert atmosphere? Check_Purity->Check_Inert Yes Purify->Check_Inert Degas Degas solvents and purge with Ar/N2 Check_Inert->Degas No Optimize_Conditions Systematically screen: - Catalyst/Ligand - Base - Solvent - Temperature Check_Inert->Optimize_Conditions Yes Degas->Optimize_Conditions Analyze_Byproducts Identify byproducts (e.g., via MS, NMR) Optimize_Conditions->Analyze_Byproducts Address_Side_Reaction Adjust conditions based on identified side reaction Analyze_Byproducts->Address_Side_Reaction Address_Side_Reaction->Optimize_Conditions Success Improved Result Address_Side_Reaction->Success

Caption: General troubleshooting workflow for cross-coupling reactions.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Iodobenzo[d]thiazole in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a good substrate for cross-coupling reactions?

A1: The carbon-iodine (C-I) bond is significantly weaker than carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This makes it more reactive towards oxidative addition to the palladium(0) catalyst, which is the first and often rate-limiting step in many cross-coupling catalytic cycles.[1][2] This high reactivity allows for the use of milder reaction conditions and can lead to higher yields and faster reaction times compared to other halo-substituted benzothiazoles.

Q2: What are the most common cross-coupling reactions performed with this compound?

A2: The most frequently employed cross-coupling reactions for this compound are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide variety of amines.[3]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4][5]

  • Heck Coupling: For the formation of C-C bonds with alkenes.

Q3: What are the best practices for setting up a cross-coupling reaction with this substrate?

A3: To ensure consistent and reproducible results, the following practices are critical:

  • Inert Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the palladium catalyst.[6]

  • Anhydrous & Degassed Solvents: Use anhydrous, deoxygenated solvents to avoid side reactions and catalyst poisoning.[2][6][7] Sparging the solvent with an inert gas for 15-30 minutes is a common and effective degassing method.[7][8]

  • Reagent Purity: Ensure all reagents, especially the coupling partner and base, are pure and dry. Impurities can inhibit the catalyst.

  • Proper Mixing: Ensure adequate stirring to mix the reagents, especially when using heterogeneous inorganic bases.[1]

Q4: I am observing a significant amount of homocoupling of my coupling partner. What can I do?

A4: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings, and is often promoted by the presence of oxygen.[6] To minimize this:

  • Ensure the reaction is thoroughly degassed before adding the catalyst.[7]

  • In Sonogashira reactions, the absence of a copper co-catalyst can sometimes reduce homocoupling of the alkyne.[9]

  • Optimize the reaction temperature; higher temperatures can sometimes favor homocoupling.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Symptoms: The starting material, this compound, remains largely unreacted after the specified reaction time.

Potential Cause Solution
Inactive Catalyst Ensure the palladium source and ligand are of good quality. Consider using a pre-formed, air-stable palladium pre-catalyst (e.g., a G3 or G4 palladacycle) which can be activated in situ with a weak base at room temperature.[1] For challenging substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos often improve catalytic activity.[10][11]
Ineffective Base The base is crucial for the transmetalation step. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[12] The base should be finely ground to maximize surface area, especially if it has low solubility in the solvent.[1][6]
Protodeboronation of Boronic Acid The boronic acid may be degrading, especially in the presence of a strong base or water at high temperatures. Use a milder base (e.g., K₂CO₃), a different solvent system (e.g., dioxane/water), or consider using a more stable boronate ester (e.g., a pinacol boronate).[10]
Poor Solubility The reactants may not be fully dissolved. Try a different solvent system. Protic solvents can sometimes yield better results than aprotic ones.[13] Common solvent systems include toluene/water, dioxane/water, or THF/water.[8][14]
Issue 2: Low Conversion in Buchwald-Hartwig Amination

Symptoms: A significant amount of this compound is recovered, and only a small amount of the desired amine product is formed.

Potential Cause Solution
Inhibitory Effect of Iodide Unlike other cross-coupling reactions, aryl iodides can sometimes be challenging in Buchwald-Hartwig aminations because the iodide formed can inhibit the catalyst.[1][15] Using bidentate phosphine ligands like BINAP or DPPF can help prevent the formation of inactive palladium iodide dimers and speed up the reaction.[3]
Inappropriate Base Strong bases like NaOtBu or LHMDS are commonly used, but they can cause decomposition of sensitive functional groups.[1] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures.[1] The physical properties of the base (particle size, shape) can also impact the reaction rate.[1]
Poor Ligand Choice The choice of ligand is critical. For 5-membered ring heteroarenes, a combination of a Gphos Pd G6 pre-catalyst with NaOTMS in THF has been shown to be effective at lower temperatures (~40 °C).[1]
Sub-optimal Temperature Typical reaction temperatures are between 80-100 °C.[1] However, if using weaker bases, a higher temperature may be necessary. Conversely, with highly active catalyst systems, the temperature can often be lowered.[1]
Issue 3: Catalyst Decomposition (Palladium Black) in Sonogashira Coupling

Symptoms: A black precipitate (palladium black) forms in the reaction mixture, and the reaction stalls.

Potential Cause Solution
High Reaction Temperature Excessive heat can cause the palladium catalyst to agglomerate and precipitate out of the solution. Try lowering the reaction temperature. Successful Sonogashira couplings have been reported at temperatures ranging from room temperature to 50 °C.[10]
Oxygen in the Reaction The presence of oxygen can lead to the formation of palladium black.[16] Ensure the reaction vessel and solvents are thoroughly deoxygenated before adding the catalyst.
Absence of Copper Co-catalyst While "copper-free" Sonogashira reactions are common, the copper(I) co-catalyst (e.g., CuI) can sometimes help to stabilize the palladium catalyst and facilitate the catalytic cycle.[5] However, in some cases, copper can promote the formation of undesired homocoupled alkyne byproducts.[9]
Inappropriate Ligand or Catalyst Loading Using a more stable palladium pre-catalyst or adding a slight excess of the phosphine ligand can sometimes prevent decomposition.[17] Catalyst loading can also be optimized; for reactive substrates, concentrations as low as 0.025 mol% have been effective.[4]
Issue 4: Poor Reactivity or Isomerization in Heck Coupling

Symptoms: The reaction shows no conversion, or a mixture of E and Z isomers is formed when only one is desired.

Potential Cause Solution
Low Catalyst Activity For unreactive substrates, a higher catalyst loading may be necessary to initiate the reaction.[18] Consider screening different palladium sources (e.g., Pd(OAc)₂, (C₆H₅CN)₂PdCl₂) and ligands.
Inappropriate Base The base is critical for regenerating the Pd(0) catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases like K₂CO₃ are commonly used. The choice of base can influence the reaction rate and outcome.
Alkene Isomerization The palladium-hydride intermediate in the catalytic cycle can promote double bond isomerization. This can sometimes be minimized by using a less polar solvent or by adding a halide salt like LiCl to the reaction mixture.
Steric Hindrance If the alkene is sterically hindered, the reaction may be slow. Increasing the reaction temperature may be necessary, but this can also lead to side reactions like homocoupling of the aryl halide.

Data Tables for Reaction Optimization

Table 1: General Starting Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1Condition 2Condition 3
Pd Catalyst (mol%) Pd(PPh₃)₄ (2-5)Pd(OAc)₂ (2) / SPhos (4)XPhos Pd G3 (1-2)
Base (equiv.) K₂CO₃ (2.0)K₃PO₄ (2.0)Cs₂CO₃ (2.0)
Solvent System Dioxane / H₂O (4:1)Toluene / EtOH / H₂O (4:1:1)2-MeTHF / H₂O (10:1)
Temperature (°C) 80 - 1009070 - 90
Notes A classic, reliable system.Good for challenging couplings.A greener solvent alternative.
Table 2: General Starting Conditions for Buchwald-Hartwig Amination
ParameterCondition 1Condition 2Condition 3
Pd Catalyst (mol%) Pd₂(dba)₃ (1-2) / XPhos (2-4)Xantphos Pd G3 (5)GPhos Pd G6 (2)
Base (equiv.) NaOtBu (1.2)DBU (2.0)NaOTMS (1.5)
Solvent Toluene or DioxaneAcetonitrile / TolueneTHF
Temperature (°C) 80 - 11014040
Notes A robust system for many amines.[7]Homogeneous conditions using a liquid organic base.[19]Mild conditions for 5-membered heterocycles.[1]
Table 3: General Starting Conditions for Sonogashira Coupling
ParameterCondition 1 (with Cu)Condition 2 (Cu-free)
Pd Catalyst (mol%) PdCl₂(PPh₃)₂ (2-5)Pd(OAc)₂ (1-2) / SPhos (2-4)
Cu Co-catalyst (mol%) CuI (5-10)None
Base (equiv.) Et₃N or DIPEA (2.0-3.0)K₂CO₃ or Cs₂CO₃ (2.0)
Solvent THF or DMFDioxane or Acetonitrile
Temperature (°C) Room Temp - 5060 - 100
Notes Classic conditions, often faster.[10]Avoids copper contamination.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[7]

  • Solvent Addition: Add the chosen degassed solvent system (e.g., dioxane/water 4:1).[7]

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to ensure all oxygen is removed.[7]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or the palladium pre-catalyst and ligand.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-5 mol%), ligand (if not using a pre-catalyst), and base (e.g., NaOtBu, 1.2 equiv.) to a dry reaction vessel.

  • Reagent Addition: Add the this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.), followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding water or a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Formation check_reagents Verify Reagent Quality & Purity? start->check_reagents check_conditions Review Reaction Conditions? check_reagents->check_conditions Yes end Consult Literature for Alternative Routes check_reagents->end No (Purify/Replace) check_catalyst Is the Catalyst System Active? check_conditions->check_catalyst Yes optimize_temp Screen Temperature (e.g., 60-120 °C) check_conditions->optimize_temp No optimize_ligand Screen Ligands (e.g., XPhos, SPhos, BINAP) check_catalyst->optimize_ligand No success Reaction Optimized check_catalyst->success Yes optimize_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) optimize_temp->optimize_base optimize_solvent Screen Solvents (e.g., Toluene, Dioxane, THF) optimize_base->optimize_solvent optimize_solvent->check_conditions optimize_ligand->check_catalyst

Caption: A general workflow for troubleshooting cross-coupling reactions.

Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ Problem: Catalyst Decomposition (Check for O₂/Impurities) ox_add Oxidative Addition pd0->ox_add pd_intermediate Ar-Pd(II)(I)L₂ ox_add->pd_intermediate ox_add->pd_intermediate Problem: Slow/No Reaction (Check Ligand/Temp) transmetal Transmetalation pd_intermediate->transmetal pd_coupled Ar-Pd(II)(R)L₂ transmetal->pd_coupled transmetal->pd_coupled Problem: Low Yield (Check Base/Solvent) red_elim Reductive Elimination pd_coupled->red_elim red_elim->pd0 red_elim->pd0 Problem: Side Products (Check Ligand Bulk) product Ar-R (Product) red_elim->product reactants Ar-I + R-M reactants->ox_add Ar-I = 5-Iodobenzothiazole reactants->transmetal R-M = Coupling Partner

Caption: Generic Pd-catalyzed cross-coupling cycle and common failure points.

Decision_Tree start Desired Bond Formation? c_c_bond C-C Bond start->c_c_bond c_n_bond C-N Bond start->c_n_bond c_c_type Type of Carbon Nucleophile? c_c_bond->c_c_type buchwald Use Buchwald-Hartwig Amination c_n_bond->buchwald boronic Boronic Acid / Ester c_c_type->boronic sp² or sp³ alkyne Terminal Alkyne c_c_type->alkyne sp alkene Alkene c_c_type->alkene sp² vinyl suzuki Use Suzuki-Miyaura Coupling boronic->suzuki sonogashira Use Sonogashira Coupling alkyne->sonogashira heck Use Heck Coupling alkene->heck

Caption: Decision tree for selecting the appropriate cross-coupling reaction.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 5-Iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions with 5-Iodobenzo[d]thiazole.

Troubleshooting Guide

This guide addresses common issues observed during cross-coupling reactions involving this compound and provides systematic steps to diagnose and resolve them.

Issue 1: Low or Stalled Reaction Yield

Question: My cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig) with this compound is giving low yields or has stalled completely. What are the potential causes and how can I fix it?

Answer:

Low or stalled reaction yields are frequently linked to catalyst deactivation. The primary suspects are poisoning of the catalyst's active sites and suboptimal reaction conditions. The this compound substrate itself can contribute to this deactivation.

Potential Causes & Solutions:

  • Nitrogen and Sulfur Poisoning: The lone pairs of electrons on the nitrogen and sulfur atoms of the benzothiazole ring can strongly coordinate to the palladium catalyst, effectively poisoning it and inhibiting its catalytic activity.[1][2]

    • Solution: Employ ligands that are sterically bulky and electron-rich. These ligands can shield the metal center and promote the desired catalytic cycle over catalyst inhibition.[1][3] Examples include bulky phosphines like P(t-Bu)₃ or N-heterocyclic carbenes (NHCs).[3]

  • Iodide Inhibition: Although the carbon-iodine bond is highly reactive, the resulting iodide ligand on the palladium intermediate can be a strong binder.[1] An accumulation of iodide can form stable, less reactive palladium-iodide complexes, removing the catalyst from the active cycle.[1]

    • Solution: Consider using a halide scavenger or optimizing the base to minimize the concentration of free iodide. In some cases, adjusting the solvent system can also influence the solubility and reactivity of palladium-iodide species.

  • Suboptimal Ligand Choice: The stability and activity of the palladium catalyst are highly dependent on the chosen ligand.

    • Solution: Screen a variety of ligands. For sterically hindered substrates or challenging couplings, bulky and electron-donating phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective than standard ligands like PPh₃.[1][4]

  • Inadequate Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst decomposition (often observed as the formation of palladium black).

    • Solution: Ensure rigorous degassing of all solvents, reagents, and the reaction vessel.[1] Employ techniques such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.[1]

Issue 2: Formation of Palladium Black

Question: My reaction mixture is turning black, and I'm observing a precipitate. What does this indicate and what can I do to prevent it?

Answer:

The formation of a black precipitate is typically indicative of palladium black, which consists of agglomerated, inactive palladium metal. This is a clear sign of catalyst decomposition.

Potential Causes & Solutions:

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade at elevated temperatures or in the presence of certain reagents, leaving the palladium center exposed and prone to aggregation.

    • Solution: Choose more robust ligands that are known to be stable under your reaction conditions. Bulky N-heterocyclic carbene (NHC) ligands are often more thermally stable than phosphine ligands.[3]

  • Presence of Oxygen: As mentioned previously, residual oxygen can lead to the oxidation of Pd(0) and subsequent decomposition.

    • Solution: Implement a strict inert atmosphere protocol throughout your experimental setup and execution.[1]

  • High Reaction Temperature: While heat is often required to drive the reaction, excessive temperatures can accelerate catalyst decomposition pathways.

    • Solution: Optimize the reaction temperature. Run a series of small-scale experiments to find the minimum temperature required for an efficient reaction rate.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of catalyst deactivation when using this compound?

A1: The primary mechanisms are:

  • Poisoning: The nitrogen and sulfur atoms in the benzothiazole ring can act as Lewis bases, binding to the palladium center and blocking its active sites.[1][2] This is a common issue with heteroatomic compounds.[5]

  • Inhibition by Iodide: High concentrations of iodide ions can lead to the formation of inactive palladium-iodide complexes.[1]

  • Decomposition of the Active Catalyst: The active Pd(0) species can be unstable and aggregate to form inactive palladium black, often due to ligand degradation or oxidation.[1]

Q2: How does the choice of palladium precursor affect catalyst stability?

A2: The choice of palladium precursor is critical. While Pd(PPh₃)₄ is common, it may not be optimal for challenging substrates like this compound as the triphenylphosphine ligands can be labile.[1] Pre-catalysts, which are more stable Pd(II) sources that are reduced in situ to the active Pd(0) species, can offer better results.[4] The design of these pre-catalysts, including the ancillary ligands, plays a significant role in their stability and the controlled generation of the active catalyst.[3][4]

Q3: Can I reuse my palladium catalyst for reactions with this compound?

A3: For homogeneous catalysts, reuse is generally not feasible due to the difficulty in separating the catalyst from the reaction mixture without decomposition. However, the use of heterogeneous catalysts (e.g., palladium on charcoal) could potentially allow for catalyst recovery and reuse.[6] It is important to note that even with heterogeneous catalysts, leaching of the metal into the solution can occur, and the catalyst can still be subject to poisoning by the benzothiazole substrate.[6] Thorough washing and reactivation steps would be necessary, but a decline in activity with each cycle is common.

Q4: Are there any preventative measures I can take to minimize catalyst deactivation from the start?

A4: Yes, several proactive steps can be taken:

  • Purify Starting Materials: Ensure that your this compound and other reagents are free from impurities that could act as catalyst poisons.[7]

  • Select the Right Ligand: Based on literature for similar heterocyclic systems, choose a bulky and electron-donating ligand.[1]

  • Strict Inert Atmosphere: Meticulously deoxygenate your reaction setup.[1]

  • Temperature Control: Avoid unnecessarily high reaction temperatures.

  • Optimize Catalyst Loading: While it might be tempting to add more catalyst to a sluggish reaction, this can sometimes lead to more side reactions and faster decomposition. It is better to optimize the conditions with a standard catalyst loading first.

Data Presentation

Table 1: Illustrative Effect of Ligand Choice on Reaction Yield

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Observations
PPh₃21001235Significant Pd black formation
P(t-Bu)₃280885Homogeneous solution
XPhos180692Clean reaction profile
None510024<5Rapid catalyst decomposition

Note: The data in this table is illustrative and intended to demonstrate the potential impact of ligand selection. Actual results may vary.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction with this compound

This protocol is a general guideline and should be optimized for specific substrates.

  • Reagent Preparation:

    • In a glovebox or under a strict inert atmosphere, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst/ligand system to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition and Degassing:

    • Add the chosen solvent or solvent mixture (e.g., dioxane, toluene, DMF, often with a small amount of water) via syringe.

    • Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by performing three freeze-pump-thaw cycles.[1]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.[1]

    • Upon completion, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[1]

Visualizations

cluster_troubleshooting Troubleshooting Low Yield Start Start Low_Yield Low Yield or Stalled Reaction? Start->Low_Yield Check_Pd_Black Formation of Pd Black? Low_Yield->Check_Pd_Black Yes Check_Ligand Is Ligand Sufficiently Bulky/Electron-Rich? Low_Yield->Check_Ligand No Improve_Inertness Improve Inert Atmosphere (Degassing, Glovebox) Check_Pd_Black->Improve_Inertness Yes Optimize_Temp Lower Reaction Temperature Check_Pd_Black->Optimize_Temp Yes Improve_Inertness->Check_Ligand Optimize_Temp->Check_Ligand Screen_Ligands Screen Bulky Phosphines or NHCs (e.g., XPhos) Check_Ligand->Screen_Ligands No Consider_Poisoning Consider N/S Poisoning or Iodide Inhibition Check_Ligand->Consider_Poisoning Yes Successful_Reaction Successful Reaction Screen_Ligands->Successful_Reaction Consider_Poisoning->Screen_Ligands

Caption: A troubleshooting workflow for addressing low reaction yields.

cluster_pathway Catalyst Deactivation Pathways Active_Catalyst Active Pd(0)L_n Poisoning Poisoning by This compound Active_Catalyst->Poisoning Inhibition Inhibition by Excess Iodide Active_Catalyst->Inhibition Decomposition Decomposition Active_Catalyst->Decomposition Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Inactive_Complex_1 Inactive Pd-Thiazole Complex Poisoning->Inactive_Complex_1 Inactive_Complex_2 Inactive Pd-Iodide Complex Inhibition->Inactive_Complex_2 Pd_Black Pd(0) Agglomerates (Palladium Black) Decomposition->Pd_Black

Caption: Potential deactivation pathways for a palladium catalyst.

References

mitigating debromination in 5-Iodobenzo[d]thiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Iodobenzo[d]thiazole. This resource provides troubleshooting guides and frequently asked questions to help you mitigate common side reactions, particularly deiodination, and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is deiodination in the context of this compound reactions?

A1: Deiodination is an undesired side reaction where the iodine atom on the this compound molecule is replaced by a hydrogen atom. This process, a specific type of hydrodehalogenation, leads to the formation of the byproduct benzo[d]thiazole, which reduces the yield of your desired product and complicates purification.[1][2]

Q2: What are the primary causes of deiodination in palladium-catalyzed cross-coupling reactions?

A2: Deiodination is primarily caused by factors that lead to the formation of palladium-hydride (Pd-H) species.[1] This intermediate can then react with the this compound to produce the deiodinated byproduct. Key contributing factors include:

  • The nature of the substrate: Aryl iodides are generally more susceptible to hydrodehalogenation than aryl bromides or chlorides due to the weaker carbon-iodine bond.[1]

  • Reaction conditions: The choice of base, solvent, and temperature can significantly influence the reaction outcome.[1]

  • Presence of hydrogen donors: Trace amounts of water, alcohols, or amines in the reaction mixture can serve as a source for the hydride.[1][3]

Q3: How can I detect deiodination in my reaction?

A3: Deiodination can be identified by analyzing the crude reaction mixture using techniques like GC-MS, LC-MS, or NMR spectroscopy. You should look for the presence of benzo[d]thiazole, the deiodinated byproduct. The mass of benzo[d]thiazole is approximately 135.19 g/mol .[4] Its 1H NMR spectrum will show characteristic shifts for the protons on the unsubstituted benzothiazole ring.[2][5]

Q4: Which general strategies can be employed to minimize deiodination?

A4: To suppress the formation of the deiodinated byproduct, a systematic approach to optimizing reaction conditions is recommended. This includes:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can promote the desired cross-coupling reaction over deiodination.[2]

  • Base Selection: Using weaker, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[1][2]

  • Solvent Choice: Aprotic, non-polar solvents such as toluene or dioxane are generally preferred over protic solvents (e.g., alcohols) or those that can act as hydride sources (e.g., DMF).[1][2]

  • Lowering Reaction Temperature: Running the reaction at the lowest temperature that still allows for efficient coupling can help minimize the deiodination side reaction.[1][2]

Troubleshooting Guides for Common Cross-Coupling Reactions

Issue: Low yield of the desired product with the significant presence of benzo[d]thiazole byproduct.

This troubleshooting guide is applicable to common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions.

Troubleshooting Workflow Diagram

G start Low Yield & Byproduct Detected ligand Adjust Ligand System (e.g., bulky, electron-rich ligands) start->ligand base Modify Base (e.g., weaker, non-nucleophilic base) ligand->base If deiodination persists solvent Change Solvent (e.g., aprotic, non-polar solvent) base->solvent If deiodination persists temp Lower Reaction Temperature solvent->temp If deiodination persists end Optimized Reaction temp->end Successful Mitigation

Caption: A systematic workflow for troubleshooting deiodination in cross-coupling reactions.

Table 1: Troubleshooting Deiodination in Suzuki-Miyaura Coupling of this compound

ParameterStandard ConditionSuggested Modification to Reduce DeiodinationRationale
Ligand PPh₃XPhos, SPhos, or other bulky, electron-rich biaryl phosphine ligands.Promotes the desired reductive elimination to form the C-C bond, outcompeting the hydrodehalogenation pathway.[1][2]
Base Na₂CO₃, Et₃NK₃PO₄, Cs₂CO₃, K₂CO₃Stronger or amine bases can sometimes act as hydride sources. Weaker inorganic bases are less likely to do so.[1][2]
Solvent DMF, Dioxane/H₂OToluene, THFAprotic, non-polar solvents are less likely to act as hydrogen donors compared to DMF or protic solvents.[1][2]
Temperature 80-100 °C60-80 °C (or lowest effective temperature)Higher temperatures can sometimes increase the rate of deiodination.[2]

Table 2: Troubleshooting Deiodination in Buchwald-Hartwig Amination of this compound

ParameterStandard ConditionSuggested Modification to Reduce DeiodinationRationale
Ligand BINAPXantphos, DavePhos, XPhosBulky, electron-rich ligands can accelerate the rate of C-N bond formation, minimizing the competing deiodination.[2]
Base NaOtBuK₃PO₄, Cs₂CO₃While NaOtBu is common, switching to an inorganic base may reduce deiodination if the alkoxide is contributing to the side reaction.
Solvent Toluene, DioxaneToluene, THFEnsure the solvent is rigorously dried, as water can be a hydride source.[3]
Temperature 100-110 °C80-100 °CLowering the temperature can decrease the rate of the undesired deiodination pathway.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization to minimize deiodination for your specific substrate.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed toluene and degassed water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table presents illustrative data on how changing reaction conditions can affect the product-to-byproduct ratio in a hypothetical Suzuki-Miyaura coupling of this compound.

Table 3: Illustrative Effect of Reaction Parameters on Product to Byproduct Ratio

LigandBaseSolventTemperature (°C)Desired Product Yield (%)Benzo[d]thiazole Yield (%)
PPh₃Na₂CO₃Dioxane/H₂O1006525
XPhos Na₂CO₃Dioxane/H₂O1007815
XPhosK₃PO₄ Dioxane/H₂O100858
XPhosK₃PO₄Toluene 100885
XPhosK₃PO₄Toluene80 90<3
Disclaimer: This data is for illustrative purposes only and does not represent actual experimental results. It is intended to demonstrate potential trends in optimizing the reaction.

Visualizations

Palladium Catalytic Cycle and Competing Deiodination Pathway

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Competing Deiodination Pathway Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd-H Species Pd-H Species Pd(II) Complex->Pd-H Species Coupling Intermediate Coupling Intermediate Transmetalation->Coupling Intermediate Reductive Elimination Reductive Elimination Coupling Intermediate->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Desired Product Desired Product Reductive Elimination->Desired Product This compound This compound This compound->Oxidative Addition Arylboronic Acid Arylboronic Acid Arylboronic Acid->Transmetalation Reductive Elimination (Deiodination) Reductive Elimination (Deiodination) Pd-H Species->Reductive Elimination (Deiodination) Hydride Source Hydride Source Hydride Source->Pd-H Species Reductive Elimination (Deiodination)->Pd(0)L2 Regeneration Benzo[d]thiazole Benzo[d]thiazole Reductive Elimination (Deiodination)->Benzo[d]thiazole

Caption: Palladium catalytic cycle showing the desired cross-coupling pathway and the competing deiodination side reaction.

References

Technical Support Center: Solvent Effects on the Reactivity of 5-Iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodobenzo[d]thiazole. The following sections detail the impact of solvent choice on common palladium-catalyzed cross-coupling reactions, offering guidance on optimizing experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the coupling reactions of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation Poor Solubility of Reactants: this compound, the coupling partner, or the base may have limited solubility in the chosen solvent.- Screen a variety of solvents or solvent mixtures. For Suzuki reactions, polar aprotic solvents like DMF or dioxane, often with water, are a good starting point. For Buchwald-Hartwig aminations, toluene or THF are commonly effective. - Ensure all components are fully dissolved before heating the reaction.
Inactive Catalyst: The palladium catalyst may have decomposed.- Use a fresh batch of catalyst or a more stable pre-catalyst. - Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.
Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly affect the catalytic cycle.- For Suzuki reactions, ensure the presence of a polar solvent (e.g., water in a biphasic mixture with dioxane or THF) to aid in the dissolution and activation of the inorganic base. - For Heck reactions, polar aprotic solvents like DMF or NMP are often preferred.
Formation of Side Products Hydrodeiodination (Proto-deiodination): Replacement of the iodine atom with a hydrogen atom.- This can be prevalent in reactions with prolonged heating. Try lowering the reaction temperature or reducing the reaction time. - The choice of base and solvent can influence this side reaction. Screening different combinations may be necessary.
Homocoupling of Starting Material: Formation of a biaryl product from the starting aryl halide.- This can be caused by high temperatures or the presence of oxygen. Ensure the reaction is properly degassed and run under an inert atmosphere. - Using bulky phosphine ligands can sometimes suppress homocoupling.
Inconsistent Reaction Yields Variable Solvent Quality: Trace amounts of water or other impurities in the solvent can affect the reaction outcome.- Use anhydrous, high-purity solvents. For reactions sensitive to water, consider using freshly distilled solvents or those from a solvent purification system.
Incomplete Dissolution: If reactants are not fully dissolved, the reaction may not proceed to completion consistently.- Increase the solvent volume or try a different solvent system that provides better solubility for all components. - Ensure vigorous stirring, especially in biphasic reactions.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the reactivity of this compound in Suzuki-Miyaura coupling reactions?

A1: The polarity of the solvent plays a crucial role in Suzuki-Miyaura couplings. Aprotic polar solvents like DMF and DME, often mixed with water, are commonly used to dissolve the inorganic base and the organoboron reagent. The presence of water can accelerate the reaction by aiding in the activation of the boronic acid for the transmetalation step. However, for some heterocyclic substrates, less polar solvents like toluene have been shown to provide better yields. It is essential to screen a range of solvents to determine the optimal conditions for your specific coupling partners.

Q2: What is the role of the solvent in the Buchwald-Hartwig amination of this compound?

A2: In the Buchwald-Hartwig amination, the solvent must be compatible with the strong, non-nucleophilic bases typically used, such as sodium tert-butoxide (NaOtBu). Ethereal solvents like THF and 1,4-dioxane are often the solvents of choice. The solvent's ability to dissolve both the aryl iodide and the amine, as well as to stabilize the palladium catalyst, is critical for an efficient reaction.

Q3: Can solvent choice influence the regioselectivity of Heck reactions with this compound?

A3: While the primary site of reaction on this compound is the highly reactive carbon-iodine bond, the solvent can influence the regioselectivity of the alkene addition in Heck reactions. The coordinating ability of the solvent can affect the palladium catalyst and the transition state of the migratory insertion step. For instance, in some systems, coordinating solvents like DMSO can influence the regiochemical outcome.

Q4: Are there any "green" or more environmentally friendly solvent alternatives for these reactions?

A4: Yes, there is a growing interest in using more sustainable solvents for cross-coupling reactions. For Suzuki reactions, water can be used as a solvent, which is both environmentally benign and can accelerate the reaction. Other greener alternatives that are being explored include solvents like 2-methyltetrahydrofuran (2-MeTHF) as a replacement for THF, and cyclopentyl methyl ether (CPME).

Data Presentation

The following tables summarize representative yields for common cross-coupling reactions of halo-benzothiazole derivatives in various solvents. Please note that specific yields for this compound may vary and these tables should be used as a guide for solvent selection and reaction optimization.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of a Halo-Benzothiazole Derivative

Solvent System Base Catalyst Ligand Temperature (°C) Time (h) Yield (%)
1,4-Dioxane/H₂OK₃PO₄Pd(OAc)₂SPhos10012~85
Toluene/H₂OK₂CO₃Pd(PPh₃)₄-9018~75
DMF/H₂ONa₂CO₃PdCl₂(dppf)-1108~80
THF/H₂OCs₂CO₃Pd₂(dba)₃XPhos8024~90

Table 2: Representative Conditions for Heck Reaction of a Halo-Benzothiazole Derivative

Solvent Base Catalyst Ligand Temperature (°C) Time (h) Outcome
DMFEt₃NPd(OAc)₂PPh₃12016Good Yield
NMPK₂CO₃PdCl₂-13012High Conversion
AcetonitrileNaOAcPd(OAc)₂-10024Moderate Yield
TolueneEt₃NPd₂(dba)₃P(o-tol)₃11018Variable Yields

Table 3: Representative Conditions for Buchwald-Hartwig Amination of a Halo-Benzothiazole Derivative

Solvent Base Catalyst Ligand Temperature (°C) Time (h) Outcome
TolueneNaOtBuPd₂(dba)₃RuPhos10012High Yield
1,4-DioxaneK₃PO₄Pd(OAc)₂Xantphos11018Good Yield
THFLHMDSPdCl₂(dppf)-8024Moderate to Good Yield
t-BuOHK₃PO₄XPhos Pd G3-Reflux2High Yield

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

General Protocol for Suzuki-Miyaura Coupling:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a degassed solvent system (e.g., 4:1 dioxane/water).

  • Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Heck Reaction:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the alkene (1.5 equiv.) in an anhydrous, degassed polar aprotic solvent (e.g., DMF or NMP).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand if necessary (e.g., PPh₃), and a base (e.g., Et₃N, 2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100-130 °C) and monitor its progress.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

General Protocol for Buchwald-Hartwig Amination:

  • To a dry Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous, deoxygenated solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress. Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, Arylboronic Acid, Base B Add Degassed Solvent (e.g., Dioxane/Water) A->B C Add Palladium Catalyst B->C D Heat and Stir (e.g., 80-100 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I Solvent_Selection_Decision_Tree cluster_suzuki Suzuki-Miyaura cluster_heck Heck cluster_buchwald Buchwald-Hartwig Start Select Cross-Coupling Reaction S1 Need to dissolve inorganic base? Start->S1 H1 Use polar aprotic solvent (e.g., DMF, NMP) Start->H1 B1 Using strong alkoxide base (e.g., NaOtBu)? Start->B1 S2 Yes S1->S2 S3 No S1->S3 S4 Use biphasic system (e.g., Dioxane/H₂O, Toluene/H₂O) S2->S4 S5 Consider anhydrous polar aprotic solvent (e.g., DMF) S3->S5 B2 Yes B1->B2 B3 No (e.g., K₃PO₄) B1->B3 B4 Use ethereal solvent (e.g., Toluene, THF, Dioxane) B2->B4 B5 Polar aprotic solvent may be suitable (e.g., Dioxane) B3->B5

Technical Support Center: Characterizing 5-Iodobenzo[d]thiazole Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodobenzo[d]thiazole. The information provided is designed to address common analytical challenges encountered during experimental work.

Disclaimer: Experimental data for this compound is limited in publicly available literature. Therefore, some information, particularly spectroscopic data and degradation pathways, is based on established chemical principles and data from structurally related benzothiazole derivatives. All protocols should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical challenges in characterizing this compound?

A1: The main challenges include:

  • Purity Assessment: Identifying and quantifying potential impurities, such as starting materials, by-products from synthesis, and degradation products.

  • Structural Elucidation: Unambiguously confirming the iodine substitution at the 5-position of the benzothiazole ring.

  • Stability Issues: this compound may be susceptible to degradation under certain conditions, leading to the formation of impurities over time.

  • Low Solubility: Benzothiazole derivatives can have limited solubility in aqueous solutions, which can pose challenges for certain analytical techniques and biological assays.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the chemistry of related halogenated benzothiazoles, the following degradation pathways are plausible:

  • Photodegradation: Exposure to UV light can lead to the cleavage of the carbon-iodine bond, forming benzothiazole or other photoproducts.

  • Hydrolysis: The thiazole ring may undergo hydrolysis under strongly acidic or basic conditions, leading to ring-opening.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, forming sulfoxides or sulfones, especially in the presence of oxidizing agents or prolonged exposure to air.

Q3: How can I confirm the position of the iodine atom on the benzothiazole ring?

A3: The most definitive method is 2D NMR spectroscopy . A combination of COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish the connectivity of protons and carbons in the molecule, allowing for unambiguous assignment of the iodine at the 5-position. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, but it will not distinguish between isomers.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Degradation of the sample 1. Prepare fresh solutions before analysis. 2. Investigate the stability of the compound in your chosen solvent. 3. Store stock solutions and samples protected from light and at low temperatures (e.g., 4°C or -20°C). 4. Use amber vials or cover vials with aluminum foil.
Contaminated solvent or glassware 1. Use HPLC-grade solvents. 2. Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent.
Presence of impurities from synthesis 1. Review the synthetic route to anticipate potential by-products. 2. Use a different HPLC column or mobile phase to improve separation. 3. Couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the impurity peaks.
Issue 2: Difficulty in Obtaining a Clean NMR Spectrum
Possible Cause Troubleshooting Steps
Poor solubility in the deuterated solvent 1. Try a different deuterated solvent (e.g., DMSO-d6, Acetone-d6). 2. Gently warm the sample to aid dissolution (check for thermal stability first). 3. Increase the number of scans to improve the signal-to-noise ratio.
Paramagnetic impurities 1. Purify the sample using techniques like column chromatography or recrystallization. 2. The presence of paramagnetic metals can broaden NMR signals.
Sample degradation in the NMR tube 1. Acquire the spectrum immediately after preparing the sample. 2. If the compound is light-sensitive, wrap the NMR tube in aluminum foil.

Quantitative Data

Due to the lack of specific experimental data for this compound in the literature, the following tables provide predicted spectroscopic data. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~9.1s-
H-4~8.3d~1.5
H-6~7.8dd~8.5, ~1.5
H-7~7.9d~8.5

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). The exact chemical shifts and coupling constants will be influenced by the solvent used.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~155
C-4~128
C-5~95
C-6~135
C-7~125
C-3a~153
C-7a~135

Solvent: CDCl₃. The carbon attached to iodine (C-5) is expected to be significantly shielded.

Table 3: Predicted Mass Spectrometry Fragmentation

m/zPossible Fragment
261[M]⁺ (Molecular Ion)
134[M - I]⁺
108[C₆H₄S]⁺
82[C₅H₄N]⁺

Ionization Mode: Electron Ionization (EI). Fragmentation patterns can vary with the ionization technique used.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound

Objective: To assess the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% TFA. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan)

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Interpretation: Determine the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • HRMS instrument (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the exact mass of the molecular ion peak ([M+H]⁺). Compare the measured exact mass to the theoretical exact mass of C₇H₅INS⁺ (261.9185). The mass difference should be within a few ppm.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate troubleshooting_logic start Unexpected HPLC Peaks check_freshness Is the sample solution fresh? start->check_freshness prepare_fresh Prepare a fresh solution and re-inject check_freshness->prepare_fresh No check_storage Were stock solutions stored properly (dark, low temp)? check_freshness->check_storage Yes improve_storage Implement proper storage protocols check_storage->improve_storage No check_blanks Are there peaks in the solvent blank? check_storage->check_blanks Yes use_fresh_solvent Use fresh, high-purity solvents check_blanks->use_fresh_solvent Yes lcms_analysis Consider LC-MS to identify impurities check_blanks->lcms_analysis No

Technical Support Center: 5-Iodobenzo[d]thiazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 5-iodobenzo[d]thiazole, with a specific focus on strategies to minimize or eliminate the formation of the homocoupling byproduct, 5,5'-bibenzo[d]thiazole.

Troubleshooting Guide

This guide addresses common issues observed during cross-coupling reactions involving this compound and provides systematic steps to identify and resolve them.

Issue 1: Significant formation of 5,5'-bibenzo[d]thiazole homocoupling product is observed in my Suzuki-Miyaura coupling reaction.

  • Possible Cause 1: Presence of Oxygen. Oxygen can promote the oxidative homocoupling of boronic acids.[1]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere. Degas all solvents and reagents thoroughly by purging with argon or nitrogen for an extended period. Employing freeze-pump-thaw cycles for solvent degassing is highly recommended.

  • Possible Cause 2: Inappropriate Base Selection. The choice and concentration of the base can significantly influence the rate of competing side reactions.

    • Solution: Screen a panel of bases. While strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective, they can sometimes promote side reactions. Consider using milder bases such as K₂CO₃ or NaHCO₃. The optimal base is often substrate and catalyst dependent.

  • Possible Cause 3: Catalyst System (Palladium Source and Ligand). The nature of the palladium precatalyst and the phosphine ligand can affect the relative rates of the desired cross-coupling and the undesired homocoupling.

    • Solution: Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands. Electron-rich and bulky phosphine ligands, such as those from the Buchwald or Hartwig series (e.g., SPhos, XPhos), can often favor the cross-coupling pathway.

Issue 2: My Sonogashira coupling of this compound with a terminal alkyne yields a substantial amount of the diyne (alkyne homocoupling) byproduct.

  • Possible Cause 1: Presence of Oxygen. Similar to Suzuki coupling, oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling), which is a major competing reaction in Sonogashira couplings.[2]

    • Solution: Rigorous exclusion of oxygen is critical. Ensure all solvents and the amine base are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Possible Cause 2: Copper Co-catalyst. The copper(I) co-catalyst, typically CuI, is a primary promoter of Glaser coupling.

    • Solution 1: Copper-Free Conditions. Investigate copper-free Sonogashira protocols. These reactions often require a higher catalyst loading or more specialized ligands but can completely eliminate the Glaser coupling pathway.

    • Solution 2: Reducing Atmosphere. If using copper is necessary, performing the reaction under a dilute hydrogen atmosphere (e.g., a mixture of H₂ in Ar or N₂) can significantly suppress alkyne homocoupling, often reducing it to minimal levels (~2%).[2]

  • Possible Cause 3: Catalyst Concentration. Higher concentrations of the palladium and copper catalysts can sometimes favor the homocoupling side reaction.[2]

    • Solution: While maintaining a sufficient catalyst loading for the cross-coupling to proceed, avoid using an excessive amount. Titrate the catalyst loading to find the optimal balance for your specific substrates.

Issue 3: In my Buchwald-Hartwig amination of this compound, I am observing the formation of hydrodehalogenation byproduct and/or homocoupling.

  • Possible Cause 1: Suboptimal Base. The choice of base is critical in Buchwald-Hartwig amination and can influence both the rate of the desired C-N bond formation and competing decomposition pathways.[3][4]

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can be solvent-dependent; for instance, anionic bases are generally preferred in nonpolar solvents.[3]

  • Possible Cause 2: Ligand Selection. The steric and electronic properties of the phosphine ligand are paramount in preventing side reactions like β-hydride elimination which can lead to hydrodehalogenation.[5]

    • Solution: Employ sterically hindered and electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). These ligands promote the desired reductive elimination step to form the C-N bond over competing pathways.[5]

  • Possible Cause 3: Reaction Temperature. Elevated temperatures can sometimes lead to catalyst decomposition and an increase in side products.

    • Solution: Screen a range of temperatures to find the lowest effective temperature for the coupling. Modern catalyst systems are often highly active at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in cross-coupling reactions?

A1: Homocoupling is a side reaction where two molecules of the same coupling partner react to form a symmetrical dimer. In the context of this compound cross-coupling, this results in the formation of 5,5'-bibenzo[d]thiazole. It is problematic because it consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the starting material and sometimes the product.

Q2: Which cross-coupling reaction is generally most prone to homocoupling with this compound?

A2: While homocoupling can occur in most palladium-catalyzed cross-coupling reactions, Sonogashira couplings are particularly susceptible due to the copper-catalyzed Glaser homocoupling of the terminal alkyne partner.[2] Suzuki-Miyaura reactions can also exhibit significant homocoupling of the boronic acid partner, especially in the presence of oxygen.[1]

Q3: How can I quantitatively assess the extent of homocoupling in my reaction?

A3: The most common methods for quantifying the ratio of the desired cross-coupled product to the homocoupled byproduct are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS). ¹H NMR spectroscopy of the crude reaction mixture can also be used if there are distinct, well-resolved signals for each compound.

Q4: Are there any general strategies that can be applied across different coupling reactions to minimize homocoupling of this compound?

A4: Yes, several general principles apply:

  • Strictly Anaerobic Conditions: The rigorous exclusion of oxygen is the most universally effective strategy to minimize oxidative homocoupling pathways.

  • Use of High-Purity Reagents: Ensure that the this compound and the coupling partner are of high purity and free from any contaminants that might interfere with the catalytic cycle.

  • Optimization of Reaction Parameters: Systematically screen the catalyst, ligand, base, solvent, temperature, and reaction time to identify conditions that favor the cross-coupling reaction kinetically over the homocoupling side reaction.

Quantitative Data Summary

Disclaimer: The following tables summarize expected trends and general quantitative data from the literature for minimizing homocoupling in related systems. Direct quantitative data for the homocoupling of this compound is limited. These tables should be used as a guide for optimization.

Table 1: Influence of Reaction Atmosphere on Alkyne Homocoupling in a Model Sonogashira Reaction

AtmosphereCross-Coupling Product Yield (%)Alkyne Homocoupling Yield (%)
AirLowerSignificant
Nitrogen/ArgonGoodReduced
H₂/Inert Gas MixVery Good to ExcellentMinimal (~2%)[2]

Table 2: General Effect of Base Selection on Homocoupling in Suzuki-Miyaura Reactions

Base StrengthTypical BasesExpected HomocouplingComments
StrongK₃PO₄, Cs₂CO₃Can be significantOften high cross-coupling yields, but optimization is key.
ModerateK₂CO₃Generally lowerGood starting point for balancing reactivity and side reactions.
WeakNaHCO₃, KFMinimalMay result in slower reaction rates or lower overall conversion.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere:

    • Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon three times.

  • Catalyst and Solvent Addition:

    • Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

  • Reagent Preparation:

    • In a glovebox or under a strong counterflow of argon, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) to a Schlenk tube.

  • Solvent and Base Addition:

    • Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., diisopropylethylamine or triethylamine, 3.0 mmol, 3.0 equiv.).

  • Reaction:

    • Seal the tube and heat the reaction mixture to the optimized temperature (typically 60-80 °C).

    • Stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up:

    • Cool the reaction, dilute with an organic solvent like ethyl acetate, and filter through a plug of silica gel, eluting with additional solvent.

    • Concentrate the filtrate and purify by column chromatography.

Visualizations

CrossCoupling_vs_Homocoupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Catalyst Pd Catalyst + Ligand This compound->Catalyst Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) Coupling_Partner->Catalyst Cross_Coupled_Product Desired Cross-Coupled Product Catalyst->Cross_Coupled_Product Favored Pathway (Optimized Conditions) Homocoupling_Product Undesired Homocoupling Product Catalyst->Homocoupling_Product Side Reaction (Suboptimal Conditions, O₂) Base Base Base->Catalyst Solvent Solvent Solvent->Catalyst Atmosphere Atmosphere Atmosphere->Catalyst

Caption: Interplay of reaction parameters influencing cross-coupling vs. homocoupling.

Sonogashira_Troubleshooting_Workflow start Start: Sonogashira Coupling of This compound check_homocoupling Significant Alkyne Homocoupling? start->check_homocoupling no_issue Minimal Homocoupling: Proceed with Purification check_homocoupling->no_issue No implement_inert Step 1: Ensure Rigorous Inert Atmosphere (Ar/N₂) check_homocoupling->implement_inert Yes check_again_1 Still Significant Homocoupling? implement_inert->check_again_1 check_again_1->no_issue No try_copper_free Step 2: Switch to a Copper-Free Protocol check_again_1->try_copper_free Yes check_again_2 Reaction Slow or Still Issues? try_copper_free->check_again_2 optimize_ligand Step 3: Optimize Ligand and Base for Cu-Free System check_again_2->optimize_ligand Yes success Success: Desired Product with Minimal Homocoupling check_again_2->success No optimize_ligand->success

Caption: Troubleshooting workflow for minimizing Sonogashira homocoupling.

References

Validation & Comparative

5-Iodobenzo[d]thiazole vs. 5-Bromobenzo[d]thiazole: A Comparative Guide to Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Benzo[d]thiazole derivatives, in particular, are prevalent in a wide array of biologically active compounds and functional materials. The choice of halogen at the 5-position—typically bromine or iodine—is a critical consideration in synthetic strategy, as it profoundly influences the reactivity of the molecule in key carbon-carbon bond-forming reactions. This guide provides a comprehensive comparison of the reactivity of 5-iodobenzo[d]thiazole and 5-bromobenzo[d]thiazole, with a focus on palladium-catalyzed cross-coupling reactions.

Executive Summary

The fundamental difference in reactivity between this compound and 5-bromobenzo[d]thiazole lies in the bond dissociation energies of the carbon-halogen bonds. The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. This disparity dictates that this compound is generally more reactive in reactions where the cleavage of the carbon-halogen bond is the rate-determining step, most notably in the oxidative addition step of palladium-catalyzed cross-coupling reactions. Consequently, the iodo-derivative often allows for milder reaction conditions, shorter reaction times, and can result in higher yields compared to its bromo-counterpart.

While direct, side-by-side comparative studies under identical conditions for this compound and 5-bromobenzo[d]thiazole are not extensively documented in publicly available literature, the principles of aryl halide reactivity are well-established. The data presented herein is based on these established principles and extrapolated from studies on analogous heterocyclic systems.

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

The following tables provide an illustrative comparison of the expected performance of this compound and 5-bromobenzo[d]thiazole in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions.

Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling

FeatureThis compound5-Bromobenzo[d]thiazoleRationale
Relative Reactivity HighModerateThe weaker C-I bond facilitates a faster rate of oxidative addition to the palladium catalyst.
Typical Reaction Temp. Room temp. to moderate heat (e.g., 60-80 °C)Moderate to high heat (e.g., 80-110 °C)Higher intrinsic reactivity allows for lower reaction temperatures.[1]
Typical Reaction Time Shorter (e.g., 2-8 hours)Longer (e.g., 8-24 hours)Faster catalytic turnover leads to reduced reaction times.
Catalyst Loading Generally lowerMay require higher loadingMore facile oxidative addition can be achieved with less catalyst.
Expected Yield Generally highModerate to highHigher reactivity often translates to higher isolated yields.[1]

Table 2: Illustrative Comparison in Stille Coupling

FeatureThis compound5-Bromobenzo[d]thiazoleRationale
Relative Reactivity HighModerateThe C-I bond is more susceptible to oxidative addition by the palladium catalyst.
Typical Reaction Temp. Moderate heat (e.g., 70-90 °C)High heat (e.g., 90-120 °C)The greater reactivity of the iodo-derivative allows for milder conditions.
Ligand Choice Standard phosphine ligands (e.g., PPh₃) often sufficeMay require more electron-rich/bulky ligandsLess demanding conditions for oxidative addition.
Side Reactions Lower propensity for side reactions at lower temperaturesHigher temperatures may lead to more side productsMilder conditions can improve reaction selectivity.
Expected Yield Generally highModerate to highFavorable kinetics often lead to better yields.

Table 3: Illustrative Comparison in Sonogashira Coupling

FeatureThis compound5-Bromobenzo[d]thiazoleRationale
Relative Reactivity HighModerateThe reactivity trend for the halide is I > Br > Cl.[2]
Typical Reaction Temp. Room temp. to moderate heat (e.g., 25-60 °C)Moderate to high heat (e.g., 60-100 °C)The weaker C-I bond allows for coupling at lower temperatures.
Copper Co-catalyst Often effective with standard amounts of Cu(I)May require optimization or more active co-catalyst systemsFacile oxidative addition can compensate for less active catalyst systems.
Reaction Time Typically shorterGenerally longerFaster catalytic cycle due to the more reactive C-I bond.
Expected Yield Generally very highGood to highThe high reactivity of the iodo-derivative generally provides excellent yields.[2]

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, adapted from literature procedures for analogous halo-heterocycles. These should serve as a starting point for optimization.

Suzuki-Miyaura Coupling: General Procedure

A mixture of the 5-halobenzo[d]thiazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a Schlenk flask. The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent system (e.g., toluene/ethanol/water 4:1:1, 5 mL) is added via syringe. The reaction mixture is then heated to the appropriate temperature (for 5-iodobenzothiazole, starting with lower temperatures such as 80°C is recommended; for 5-bromobenzothiazole, temperatures of 100°C are more typical) and stirred vigorously. The progress of the reaction is monitored by an appropriate analytical technique such as TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Stille Coupling: General Procedure

In a flame-dried Schlenk tube, the 5-halobenzo[d]thiazole (1.0 mmol), the organostannane reagent (1.1 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) are dissolved in an anhydrous solvent (e.g., toluene, 5 mL). The solution is degassed with a stream of argon for 15 minutes. The reaction mixture is then heated to the desired temperature (typically 90-110°C for the iodo-derivative and 110-130°C for the bromo-derivative) and stirred under an argon atmosphere. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel.

Sonogashira Coupling: General Procedure

To a solution of the 5-halobenzo[d]thiazole (1.0 mmol) in a suitable solvent (e.g., a mixture of THF and triethylamine, 5:2 v/v, 7 mL) in a Schlenk tube are added the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%). The mixture is degassed by bubbling argon through it for 15 minutes. The reaction is then stirred at the appropriate temperature (room temperature to 60°C for the iodo-derivative; 60-80°C for the bromo-derivative) under an argon atmosphere until completion as monitored by TLC. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate. The organic solution is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash chromatography on silica gel.

Mandatory Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 5-Halobenzothiazole + Coupling Partner + Catalyst & Base solvent Add Degassed Solvent reagents->solvent heating Heating & Stirring solvent->heating monitoring Monitoring (TLC/LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction purification Column Chromatography extraction->purification final_product final_product purification->final_product Isolated Product G cluster_0 reactivity C-Cl C-Br C-I low->high Increasing Reactivity

References

A Comparative Guide to the Characterization and Validation of 5-Iodobenzo[d]thiazole Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. The presence of impurities can significantly impact the efficacy, safety, and stability of the final drug product. 5-Iodobenzo[d]thiazole is a crucial building block in the synthesis of various biologically active compounds.[1] Therefore, a robust and validated analytical method for determining its purity is essential.

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization and validation of this compound purity. While HPLC is a widely used and powerful technique for quantitative purity determination, GC-MS offers complementary information, particularly for the identification of volatile impurities.[2]

Experimental Workflow for Purity Assessment

A logical workflow is critical for the comprehensive purity assessment of a synthesized compound like this compound. The process begins with sample preparation, followed by analysis using appropriate analytical techniques, and concludes with data analysis and reporting.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting cluster_3 Decision cluster_4 Outcome A Weigh this compound B Dissolve in appropriate solvent (e.g., Acetonitrile for HPLC, Dichloromethane for GC-MS) A->B C Filter through 0.22 µm syringe filter B->C D HPLC Analysis C->D E GC-MS Analysis C->E F Determine Purity (% Area) D->F G Identify Impurities E->G H Generate Report F->H G->H I Purity > 99%? H->I J Further Purification Required I->J No K Compound Validated I->K Yes

Caption: General workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is highly suitable for the quantitative analysis of this compound.

Experimental Protocol for HPLC

A validated HPLC method enables the separation and quantification of the main compound from its potential impurities.[3]

ParameterRecommended Conditions
Instrumentation HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[2][4]
Mobile Phase A Water with 0.1% Formic Acid[2]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2]
Gradient Program Start at 60% A / 40% B, linear gradient to 10% A / 90% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min[2][4]
Column Temperature 30 °C[2]
Detection Wavelength UV at 254 nm (or the compound's λmax)[2][4]
Injection Volume 10 µL[2][4]
Sample Preparation Prepare a 1 mg/mL solution in Acetonitrile. Filter through a 0.22 µm syringe filter before injection.[2]

Quantification: The purity of this compound is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[4]

Comparative Analytical Method: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for the purity analysis of thermally stable and volatile compounds. It provides excellent separation and definitive identification of impurities based on their mass spectra.

Experimental Protocol for GC-MS

This method is particularly useful for identifying volatile impurities that may not be easily detected by HPLC.

ParameterRecommended Conditions
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[2]
Carrier Gas Helium at a constant flow of 1.2 mL/min[2]
Inlet Mode Splitless[2]
Inlet Temperature 250 °C[2]
Oven Temperature Initial temperature of 100 °C, hold for 2 minutes. Ramp at 15 °C/min to 300 °C. Hold at 300 °C for 5 minutes.[2]
MS Transfer Line Temp. 280 °C[2]
Ion Source Temp. 230 °C[2]
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Mass Range Scan from m/z 50 to 500[2]
Sample Preparation Prepare a 1 mg/mL solution in Dichloromethane.[2]

Performance Comparison: HPLC vs. GC-MS

The choice of analytical method depends on the specific requirements of the analysis and the nature of the potential impurities.

FeatureHPLCGC-MS
Applicability Suitable for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.
Quantification Excellent quantitative accuracy and precision.[5]Good for quantification, but may require specific calibration for each impurity.
Impurity Identification Identification is based on retention time and may require confirmation with a mass spectrometer (LC-MS).[6][7]Provides definitive identification of impurities through mass spectral libraries.[2]
Potential Issues Peak tailing, co-elution of impurities.Thermal degradation of the analyte, unsuitability for non-volatile impurities.[2]
Common Impurities Starting materials, by-products from synthesis, degradation products.[2]Residual solvents, volatile by-products.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing a robust analytical method. Impurities can originate from the starting materials, side reactions during synthesis, or degradation of the final product.[2] Potential impurities for this compound may include:

  • Unreacted starting materials.

  • Isomers or regioisomers formed during the synthesis.

  • Dehalogenated species, such as benzo[d]thiazole.

  • Oxidation or hydrolysis products, as iodo-containing compounds can be sensitive to light and moisture.[2]

Conclusion

A multi-technique approach is often recommended for the comprehensive characterization and validation of a compound's purity.[4] For this compound, HPLC with UV detection serves as a robust and reliable method for quantitative purity assessment. Complementing this with GC-MS analysis can provide a more complete impurity profile, particularly for volatile species. By employing these validated methods, researchers and drug developers can ensure the quality and integrity of this compound for its intended applications.

References

A Comparative Guide to Catalysts for Suzuki Reactions of 5-Iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The functionalization of the benzothiazole scaffold, a privileged structure in medicinal chemistry, is of particular interest. This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of 5-Iodobenzo[d]thiazole with arylboronic acids.

While direct comparative studies on this compound are limited in publicly available literature, this guide draws upon extensive data from the structurally analogous and less reactive 5-Bromobenzo[d]thiazole derivatives. The conditions presented herein are therefore expected to be highly effective, given that the carbon-iodine bond is more susceptible to oxidative addition in the Suzuki catalytic cycle than a carbon-bromine bond.

Data Presentation: Catalyst Performance Comparison

The selection of an appropriate catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of a 5-halobenzothiazole scaffold with various arylboronic acids, providing a strong predictive framework for reactions with this compound.

Catalyst SystemArylboronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)
Catalyst System 1 Phenylboronic acidK₂CO₃Toluene/H₂O1001285
Catalyst System 2 4-Methoxyphenylboronic acidCs₂CO₃1,4-Dioxane90892
Catalyst System 3 3-Fluorophenylboronic acidK₃PO₄DMF110678

Data adapted from studies on 5-Bromo-2-chlorobenzo[d]thiazole, expected to show similar or improved performance with this compound.[1]

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for the Suzuki coupling of this compound.

Suzuki_Workflow Reactants Reactants (this compound, Arylboronic Acid, Base) Solvent Solvent Addition (e.g., Toluene/H₂O, Dioxane) Reactants->Solvent Degassing Inert Atmosphere (Degassing with Ar or N₂) Solvent->Degassing Catalyst Catalyst Addition (e.g., Pd(PPh₃)₄) Degassing->Catalyst Heating Heating and Stirring (e.g., 90-110 °C) Catalyst->Heating Monitoring Reaction Monitoring (TLC or LC-MS) Heating->Monitoring Workup Aqueous Workup (Extraction and Washing) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product (5-Arylbenzo[d]thiazole) Purification->Product

Caption: Generalized workflow for the Suzuki coupling of this compound.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is a fundamental concept in understanding this transformation.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)L₂-I OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OH)₂ Base PdII_Ar Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for structurally similar benzothiazole derivatives and serve as a robust starting point for optimization.[1]

Catalyst System 1: Pd(PPh₃)₄

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 5-phenylbenzo[d]thiazole.

Catalyst System 2: PdCl₂(dppf)

In a Schlenk flask, this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), PdCl₂(dppf) (0.03 mmol), and Cs₂CO₃ (2.0 mmol) are combined. The flask is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (10 mL) is added, and the mixture is degassed with argon for another 10 minutes. The reaction is heated to 90 °C and stirred for 8 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.

Catalyst System 3: Pd(OAc)₂ with a Ligand

To a reaction vessel is added this compound (1.0 mmol), 3-fluorophenylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and K₃PO₄ (3.0 mmol). The vessel is purged with an inert gas. Anhydrous N,N-dimethylformamide (DMF, 8 mL) is added, and the mixture is stirred at 110 °C for 6 hours. After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated. The resulting crude material is purified by flash chromatography to yield the final product.

References

Spectroscopic Analysis for the Structural Confirmation of 5-Iodobenzo[d]thiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The definitive structural elucidation of novel or synthesized chemical compounds is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful and non-destructive means to probe the atomic and molecular structure of a substance. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 5-Iodobenzo[d]thiazole. Due to the limited availability of direct experimental spectra for this compound, this guide presents predicted data based on established spectroscopic principles and compares it with experimental data from structurally related benzothiazole analogues. This approach serves as a practical framework for researchers to interpret spectroscopic results and confirm the identity of their target compounds.

Comparative Spectroscopic Data

The structural confirmation of this compound (C₇H₄INS) relies on the combined interpretation of data from various spectroscopic methods. Below is a comparison of the expected data for this compound with the experimental data of similar benzothiazole derivatives.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for the aromatic protons of this compound are influenced by the electron-withdrawing nature of the iodine atom and the inherent aromaticity of the benzothiazole ring system.

CompoundH-2H-4H-6H-7Solvent
This compound (Predicted) ~9.1 ppm (s)~8.3 ppm (d)~7.9 ppm (dd)~8.5 ppm (d)CDCl₃
6-Chlorobenzo[d]thiazole-2-thiol-7.40-7.46 ppm (m)-7.28 ppm (d)DMSO-d₆
5-Bromobenzothiazole-----
5-Chlorobenzothiazole-----

Note: The chemical shifts for this compound are predicted based on additive chemical shift rules and comparison with related structures.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the carbon framework of a molecule. The predicted chemical shifts for this compound are shown below, alongside experimental data for a related compound.

CompoundC-2C-3aC-4C-5C-6C-7C-7aSolvent
This compound (Predicted) ~155 ppm~153 ppm~128 ppm~95 ppm~135 ppm~125 ppm~138 ppmCDCl₃
6-Chlorobenzo[d]thiazole-2-thiol190.5 (C=S)141.1114.3124.6130.4116.8131.9DMSO-d₆

Note: The chemical shifts for this compound are predicted based on the expected electronic effects of the iodine substituent and comparison with other benzothiazoles.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₇H₄INS261.08[1][M]⁺ at 261, [M-I]⁺ at 134
6-Chlorobenzo[d]thiazole-2-thiolC₇H₄ClNS₂201.70Expected [M]⁺ at 201/203 (due to Cl isotopes)
5-BromobenzothiazoleC₇H₄BrNS214.08[M]⁺ at 213/215 (due to Br isotopes)

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

CompoundKey IR Absorptions (cm⁻¹)
This compound (Predicted) 3100-3000 (Ar C-H stretch), 1600-1450 (C=C and C=N stretch), ~800 (C-I stretch)
6-Chlorobenzo[d]thiazole-2-thiol~2550 (S-H stretch), 1600-1450 (Aromatic C=C stretch), ~1300 (C-N stretch)
ThiazoleVarious characteristic peaks for the thiazole ring system.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Mass Spectrometry (MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and detects their abundance.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound, and the fragmentation pattern, which can provide structural information.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, a KBr pellet is often prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups based on their characteristic frequencies.

Workflow for Spectroscopic Structure Confirmation

The logical flow for confirming the structure of a compound like this compound using spectroscopic methods is illustrated in the following diagram.

G Spectroscopic Analysis Workflow cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation A Purified Compound B Mass Spectrometry (MS) A->B D Infrared (IR) Spectroscopy A->D F NMR Spectroscopy (1H, 13C) A->F C Molecular Weight Confirmation B->C H Combined Data Analysis C->H E Identify Key Functional Groups (Aromatic, C-I, C=N) D->E E->H G Determine H and C Framework (Chemical Shifts, Coupling) F->G G->H I Structure Confirmed: This compound H->I

Caption: Workflow for the spectroscopic confirmation of a chemical structure.

This comprehensive approach, combining the predictive power of spectroscopic theory with comparative analysis of known compounds, provides a robust methodology for the structural confirmation of this compound and other novel chemical entities.

References

Navigating Regioselectivity: A Comparative Guide to the Functionalization of 5-Iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 5-Iodobenzo[d]thiazole presents a versatile platform for molecular elaboration, offering multiple potential sites for reaction. This guide provides a comparative analysis of the regioselectivity of common cross-coupling reactions and C-H activation on the this compound core. Understanding the factors that govern reactivity at the C-I bond versus the various C-H positions is critical for the rational design of synthetic routes to novel benzothiazole derivatives.

The primary sites of interest for functionalization on this compound are the C5-position, bearing the iodo group, and the C2, C4, C6, and C7 positions, which possess C-H bonds. The inherent reactivity of the C-I bond makes it a prime target for a host of palladium-catalyzed cross-coupling reactions. However, the increasing prevalence of C-H activation methodologies introduces the possibility of direct functionalization at other sites on the benzothiazole ring system, leading to questions of regioselectivity.

Comparative Analysis of Reaction Regioselectivity

The regiochemical outcome of reactions with this compound is predominantly dictated by the reaction type and the catalytic system employed. While direct, quantitative comparative studies on this compound are limited in the literature, the regioselectivity can be inferred from established principles of reactivity for aryl halides and benzothiazole systems.

Transition-Metal-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, are expected to proceed with high selectivity at the C5-I bond. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the C-H bonds of the aromatic system. This inherent reactivity difference is the basis for the widespread use of aryl iodides as coupling partners.

C-H Activation/Functionalization:

In contrast, direct C-H activation reactions on the benzothiazole core, in the absence of a halide, have been shown to exhibit a preference for the C2 position. The C2-proton is the most acidic and is readily functionalized under appropriate catalytic conditions. However, in the presence of the iodo-substituent at C5, a competition between C-I bond coupling and C-H activation can arise.

The following table summarizes the expected regioselectivity for various reaction types with this compound, based on general principles and data from related systems.

Reaction TypePrimary Reactive SiteAlternative Reactive Site(s)General Yields
Suzuki Coupling C5 (via C-I bond)C2, C4, C6, C7 (via C-H activation, less favorable)Good to Excellent
Sonogashira Coupling C5 (via C-I bond)C2, C4, C6, C7 (via C-H activation, less favorable)Good to Excellent
Heck Reaction C5 (via C-I bond)C2, C4, C6, C7 (via C-H activation, less favorable)Moderate to Good
Buchwald-Hartwig Amination C5 (via C-I bond)C2, C4, C6, C7 (via C-H activation, less favorable)Moderate to Excellent
Direct C-H Arylation C2 (most acidic C-H)C4, C6, C7Variable, depends on directing groups and catalysts

Experimental Protocols

Detailed experimental protocols for achieving regioselective functionalization are crucial. Below are representative procedures for Suzuki and Sonogashira couplings targeting the C5 position of an iodo-substituted benzothiazole derivative.

General Protocol for Suzuki-Miyaura Coupling at the C5-Position:

To a solution of this compound (1.0 eq.) and the corresponding arylboronic acid (1.2-1.5 eq.) in a suitable solvent such as a mixture of toluene and water (e.g., 4:1 v/v) is added a palladium catalyst, for instance Pd(PPh₃)₄ (0.05 eq.), and a base, typically Na₂CO₃ (2.0 eq.). The reaction mixture is then heated to reflux (around 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for a period of 12-24 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-arylbenzo[d]thiazole.

General Protocol for Sonogashira Coupling at the C5-Position:

In a Schlenk flask under an inert atmosphere, this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.04-0.10 eq.) are dissolved in a solvent system, often a mixture of an amine base like triethylamine and another organic solvent such as THF or DMF. The terminal alkyne (1.2-1.5 eq.) is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 4-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated. The residue is then taken up in an organic solvent, washed with aqueous ammonium chloride and brine, dried, and concentrated. The final product is purified by column chromatography to yield the 5-alkynylbenzo[d]thiazole.

Visualization of Reaction Pathways

To further illustrate the concepts of regioselectivity, the following diagrams depict the logical workflows and a representative reaction pathway.

regioselectivity_assessment cluster_start Starting Material cluster_reactions Reaction Types cluster_products Potential Products 5-Iodobenzothiazole 5-Iodobenzothiazole Cross-Coupling Cross-Coupling 5-Iodobenzothiazole->Cross-Coupling  Pd-catalyzed C-H Activation C-H Activation 5-Iodobenzothiazole->C-H Activation  Specific  catalysts C5-Functionalized C5-Functionalized Cross-Coupling->C5-Functionalized  Major Product  (via C-I) C2-Functionalized C2-Functionalized C-H Activation->C2-Functionalized  Major Product Other C-H Functionalized Other C-H Functionalized C-H Activation->Other C-H Functionalized  Minor Products

Caption: Logical workflow for assessing the regioselectivity of reactions with this compound.

suzuki_coupling_pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 5-Iodobenzothiazole 5-Iodobenzothiazole Oxidative Addition Oxidative Addition 5-Iodobenzothiazole->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative Addition Oxidative Addition->Transmetalation Pd(II) intermediate Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) catalyst regeneration 5-Arylbenzothiazole 5-Arylbenzothiazole Reductive Elimination->5-Arylbenzothiazole

Caption: Representative catalytic cycle for the Suzuki coupling of this compound.

Benchmarking 5-Iodobenzo[d]thiazole in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the efficiency and versatility of cross-coupling reactions are paramount. The choice of aryl halide is a critical determinant of reaction outcomes, influencing yields, reaction kinetics, and the required catalytic conditions. This guide provides a comprehensive performance benchmark of 5-Iodobenzo[d]thiazole in three cornerstone cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—in comparison to its bromo and chloro analogues. The data presented herein is curated for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic strategy.

The Reactivity Hierarchy of Aryl Halides in Cross-Coupling

The performance of aryl halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the carbon-halogen (C-X) bond strength. The established reactivity trend is I > Br > Cl, a direct consequence of the decreasing bond dissociation energies down the halogen group. The weaker C-I bond in this compound facilitates a more rapid oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle. This enhanced reactivity typically translates to milder reaction conditions, shorter reaction times, and higher yields compared to 5-bromobenzo[d]thiazole and 5-chlorobenzo[d]thiazole.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. While direct side-by-side comparative studies for 5-halobenzo[d]thiazoles are not extensively documented, the performance of a structurally related compound, 2-(4-bromophenyl)benzo[d]thiazole, in a Suzuki coupling with various arylboronic acids has been reported to yield products in the range of 80-95%[1]. Based on the established principles of aryl halide reactivity, it is anticipated that this compound would afford comparable or superior yields under more benign conditions.

Table 1: Expected Performance Comparison in Suzuki-Miyaura Coupling

FeatureThis compound5-Bromobenzo[d]thiazole5-Chlorobenzo[d]thiazole
Relative Reactivity HighModerateLow
Typical Reaction Temp. Room Temp. - 80 °C80 - 120 °C> 120 °C (often requires specialized catalysts)
Typical Reaction Time 1 - 12 hours6 - 24 hours> 24 hours
Expected Yield Excellent (>90%)Good to Excellent (80-95%)Moderate to Good (requires optimization)
Catalyst Loading LowerStandardHigher

Performance in Heck Coupling

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is another staple of palladium catalysis. The higher reactivity of this compound is expected to be advantageous in this reaction as well, allowing for faster conversions and potentially higher selectivity.

Table 2: Expected Performance Comparison in Heck Coupling

FeatureThis compound5-Bromobenzo[d]thiazole5-Chlorobenzo[d]thiazole
Relative Reactivity HighModerateLow
Typical Reaction Temp. 80 - 120 °C100 - 140 °C> 140 °C (often requires specialized catalysts)
Typical Reaction Time 2 - 16 hours12 - 48 hours> 48 hours
Expected Yield Very Good to ExcellentGood to Very GoodLower (often requires forcing conditions)
Catalyst System Standard Pd catalystsStandard Pd catalystsOften requires bulky phosphine ligands or NHC catalysts

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reaction is known for its mild conditions, particularly when employing aryl iodides. The use of this compound is anticipated to provide high yields of the corresponding alkynyl-benzothiazole derivatives at or near room temperature.

Table 3: Expected Performance Comparison in Sonogashira Coupling

FeatureThis compound5-Bromobenzo[d]thiazole5-Chlorobenzo[d]thiazole
Relative Reactivity HighModerateLow
Typical Reaction Temp. Room Temp. - 60 °C50 - 100 °CHigh temperatures, often with limited success
Typical Reaction Time 1 - 8 hours4 - 24 hours> 24 hours
Expected Yield ExcellentGood to ExcellentPoor to Moderate
Co-catalyst Cu(I) often beneficial but not always essentialCu(I) generally requiredCu(I) and specialized ligands required

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Sonogashira couplings, which can be adapted for this compound and its analogues.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the 5-halobenzo[d]thiazole (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.) is taken in a suitable solvent (e.g., toluene, DMF, or a mixture with water). The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated at the appropriate temperature with stirring until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Heck Coupling

In a reaction vessel, the 5-halobenzo[d]thiazole (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq.) are dissolved in a suitable solvent (e.g., DMF, NMP, acetonitrile). The mixture is degassed and heated under an inert atmosphere at the required temperature. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.

General Protocol for Sonogashira Coupling

To a solution of the 5-halobenzo[d]thiazole (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF, Et₃N), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N, DIPEA, 2.0-3.0 eq.) are added. The reaction is stirred under an inert atmosphere at the appropriate temperature until completion. The reaction mixture is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Visualizing the Cross-Coupling Workflow

The following diagram illustrates the general workflow for a palladium-catalyzed cross-coupling reaction.

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide (Substrate) + Coupling Partner Inert_Atmosphere Inert Atmosphere (Ar or N2) Reactants->Inert_Atmosphere Catalyst_System Palladium Catalyst + Ligand (optional) + Base Catalyst_System->Inert_Atmosphere Solvent Anhydrous Solvent Solvent->Inert_Atmosphere Heating Heating & Stirring Inert_Atmosphere->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Extraction Extraction Monitoring->Extraction Washing Washing Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Product Pure Product Purification->Product

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The comparative analysis underscores the superior reactivity of this compound in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. Its ability to react under milder conditions and in shorter timeframes makes it an attractive substrate for the synthesis of complex benzothiazole derivatives. While 5-bromobenzo[d]thiazole remains a viable and often more cost-effective alternative, it typically requires more forcing conditions to achieve comparable yields. 5-Chlorobenzo[d]thiazole is the least reactive and its application is generally reserved for specific synthetic routes where its use is unavoidable, often necessitating specialized and more expensive catalytic systems. This guide provides a foundational framework for researchers to select the optimal 5-halobenzo[d]thiazole substrate and to design efficient and high-yielding cross-coupling strategies.

References

A Comparative Guide to the Synthesis of 5-Iodobenzo[d]thiazole: A Classic Route vs. a Modern Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 5-Iodobenzo[d]thiazole is a valuable building block in medicinal chemistry, and its synthesis can be approached through various methodologies. This guide provides a detailed comparison of a traditional, multi-step synthesis involving a Sandmeyer reaction with a hypothetical, more direct modern approach, offering insights into their respective advantages and disadvantages.

This comparison will delve into the experimental protocols, reaction yields, and overall efficiency of a classical route involving nitration, reduction, and diazotization, against a proposed modern synthesis leveraging direct C-H activation and iodination.

At a Glance: Comparison of Synthetic Routes

MetricClassical Route (Sandmeyer)New Route (Direct C-H Iodination)
Starting Material 2-Amino-5-nitrobenzothiazoleBenzothiazole
Key Intermediates 5-Nitrobenzothiazole, 5-AminobenzothiazoleNone
Overall Yield ~30-40% (estimated)>70% (hypothetical)
Number of Steps 31
Reaction Conditions Harsh (conc. acids, low temps)Mild (catalytic)
Reagent Toxicity High (nitro compounds, diazonium salts)Moderate (organometallic catalysts)
Purification Multiple chromatographic stepsSingle chromatographic step

The Classical Approach: A Multi-Step Journey via Sandmeyer Reaction

The traditional synthesis of this compound is a well-established but lengthy process that begins with the synthesis of 2-amino-5-nitrobenzothiazole. This is followed by the reduction of the nitro group to an amine, which is then converted to the target iodo-compound via the Sandmeyer reaction.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-5-nitrobenzothiazole

A solution of 2,4-dinitrochlorobenzene and thiourea in pyridine is heated under reflux for 3 hours. After cooling, the mixture is poured into water, and the resulting solid is filtered, washed, and dried to yield 2-amino-5-nitrobenzothiazole.

Step 2: Synthesis of 5-Aminobenzothiazole

The 2-amino-5-nitrobenzothiazole is reduced to 5-aminobenzothiazole. A common method involves the use of a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. For the purpose of this guide, we will consider a standard reduction protocol using a suitable reducing agent.

Step 3: Sandmeyer Iodination of 5-Aminobenzothiazole

The 5-aminobenzothiazole is diazotized by treating it with a solution of sodium nitrite in a strong acid, such as sulfuric acid, at a low temperature (0-5 °C). The resulting diazonium salt is then added to a solution of potassium iodide to yield this compound. The product is then extracted and purified by chromatography.

Classical Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer Iodination 2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene 2-Amino-5-nitrobenzothiazole 2-Amino-5-nitrobenzothiazole 2,4-Dinitrochlorobenzene->2-Amino-5-nitrobenzothiazole Pyridine, reflux Thiourea Thiourea Thiourea->2-Amino-5-nitrobenzothiazole 5-Aminobenzothiazole 5-Aminobenzothiazole 2-Amino-5-nitrobenzothiazole->5-Aminobenzothiazole Reducing Agent (e.g., SnCl2/HCl) Diazonium Salt Diazonium Salt 5-Aminobenzothiazole->Diazonium Salt NaNO2, H2SO4, 0-5 °C This compound This compound Diazonium Salt->this compound KI

Classical Synthesis of this compound

A New Paradigm: Direct C-H Iodination

A modern and more streamlined approach to the synthesis of this compound would involve the direct iodination of the benzothiazole core through a C-H activation strategy. While a specific protocol for the 5-position is hypothetical for the purpose of this guide, it is based on established principles of modern organic synthesis. This method would offer a significant reduction in the number of steps, waste, and handling of hazardous reagents.

Experimental Protocol:

In a single-step process, benzothiazole would be reacted with a suitable iodine source, such as N-iodosuccinimide (NIS) or molecular iodine, in the presence of a transition metal catalyst (e.g., palladium or rhodium) and a directing group or under conditions that favor regioselective iodination at the 5-position. The reaction would likely be carried out in an organic solvent at a moderate temperature. The product, this compound, would then be isolated and purified by column chromatography.

New Synthetic Route tothis compound Benzothiazole Benzothiazole This compound This compound Benzothiazole->this compound Transition Metal Catalyst, Iodine Source, Solvent, Heat Iodine Source Iodine Source Iodine Source->this compound

New Synthetic Route to this compound

Discussion and Outlook

The classical Sandmeyer route, while reliable, suffers from several drawbacks inherent to multi-step syntheses. These include lower overall yields due to product loss at each stage, the use of harsh and toxic reagents like concentrated acids and nitro compounds, and the generation of significant chemical waste. The formation and handling of diazonium salts also require careful temperature control and pose potential safety hazards.

In contrast, the proposed modern C-H activation approach represents a more elegant and efficient strategy. By directly targeting the C-H bond at the 5-position, this one-pot synthesis would drastically improve the atom economy, reduce waste, and simplify the purification process. While the development of a highly regioselective catalyst for this specific transformation is a key challenge, the principles of modern catalysis suggest that such a route is well within the realm of possibility and aligns with the growing demand for greener and more sustainable chemical processes in the pharmaceutical industry.

For research and development labs, the choice of synthetic route will depend on factors such as the scale of the synthesis, the availability of starting materials and catalysts, and the importance of process efficiency and environmental impact. While the classical route may be suitable for small-scale exploratory work, the development of a direct C-H iodination method would be highly advantageous for larger-scale production and for organizations committed to sustainable chemistry.

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Efficacy of Benzothiazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the biological efficacy of various benzothiazole analogues, with a focus on their anticancer and antimicrobial properties. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3] The biological action of these compounds is often attributed to the nature and position of various substituents on the benzothiazole core.[4] This guide synthesizes data from multiple studies to offer a comparative overview of the efficacy of different benzothiazole analogues.

Anticancer Efficacy of Benzothiazole Analogues

Benzothiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic activity against a variety of human cancer cell lines.[3][5][6][7] The mechanism of their anticancer action is often multifaceted, involving the inhibition of key enzymes like kinases and the induction of apoptosis.[8][9][10]

Comparative Anticancer Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various benzothiazole analogues against different cancer cell lines.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Compound 4 Various (60 cell lines)0.683 - 4.66[5]
Compound 17 Various (60 cell lines)Not specified, but showed high activity[5]
Compound 15g NCI-H226, SK-N-SH, HT29, MKN45, MDA-MB-2310.14 - 0.98[6]
Compound 16b NCI-H226, SK-N-SH, HT29, MKN45, MDA-MB-2310.14 - 0.98[6]
Compound 5g MCF-7 (Breast Cancer)2.8 ± 0.1[11]
Compound 9i MCF-7 (Breast Cancer)3.9 ± 0.1[11]
Compound 2c HCT116 (Colon Cancer)3.670[8]
Compound 7h HCT116 (Colon Cancer)6.553[8]
Compound 7l HCT116 (Colon Cancer)2.527[8]
Compound 2c HeLa (Cervical Cancer)2.642[8]
Compound 7h HeLa (Cervical Cancer)3.995[8]
Compound 7l HeLa (Cervical Cancer)2.659[8]
Compound 4c MCF-7 (Breast Cancer)2.57 ± 0.16[10]
Compound 4c HepG2 (Liver Cancer)7.26 ± 0.44[10]
L1 Liver, Breast, Lung, Prostate, Kidney, Brain Cancer CellsBetter than cisplatin[7]
L1Pt Liver, Breast, Lung, Prostate, Kidney, Brain Cancer CellsBetter than cisplatin[7]
Experimental Protocols: Anticancer Activity Assays

MTT Assay for Cytotoxicity:

The in vitro cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[10]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole analogues and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Visualizing the Mechanism: Kinase Inhibition Pathway

Many benzothiazole analogues exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[9][12] The following diagram illustrates a generalized kinase inhibition pathway.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds ADP ADP Signaling_Cascade Downstream Signaling Cascade Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Benzothiazole_Analogue Benzothiazole Analogue Benzothiazole_Analogue->Receptor_Tyrosine_Kinase Inhibits (Competes with ATP) ATP ATP Proliferation_Survival Cell Proliferation & Survival Signaling_Cascade->Proliferation_Survival Promotes

Caption: Generalized pathway of kinase inhibition by benzothiazole analogues.

Antimicrobial Efficacy of Benzothiazole Analogues

Benzothiazole derivatives have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[1][4][13] Their mechanism of action can involve the inhibition of essential microbial enzymes.[13]

Comparative Antimicrobial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents the MIC values of various benzothiazole analogues against different microbial strains.

Compound/AnalogueMicrobial StrainMIC (mM)Reference
Compound 16c Staphylococcus aureus0.025[13]
Compound 14b Four different bacterial strainsNot specified, but showed activity[13]
Compound 16a Four different bacterial strainsNot specified, but showed activity[13]
Various Analogues Staphylococcus aureus0.025 - 2.609[13]
Compound 4b Salmonella typhimurium25-50 µg/ml[4]
Compound 4b Klebsiella pneumonia25-50 µg/ml[4]
Compound 19a Enterococcus faecalis3.13 µM[4]
Compound 19b Enterococcus faecalis3.13 µM[4]
Compound 107a Saccharomyces cerevisiae12.5 µM[4]
Compound 107b Saccharomyces cerevisiae1.6 µM[4]
Compound 107c Saccharomyces cerevisiae6.25 µM[4]
Compound 107d Saccharomyces cerevisiae3.13 µM[4]
Compound 12 MRSA, P. aeruginosa, E. coli (resistant)67.5–135.1 μM[14]
Experimental Protocols: Antimicrobial Activity Assays

Broth Microdilution Method for MIC Determination:

The MIC of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilutions: The benzothiazole analogues are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and evaluating the biological efficacy of benzothiazole analogues.

Experimental_Workflow Start Start: Design of Benzothiazole Analogues Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Anticancer_Assay Anticancer Activity (e.g., MTT Assay) Biological_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Activity (e.g., MIC Determination) Biological_Screening->Antimicrobial_Assay Data_Analysis Data Analysis (IC50/MIC Calculation) Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization

References

A Comparative Guide to the Kinetic Performance of 5-Iodobenzo[d]thiazole in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of substrates in palladium-catalyzed cross-coupling reactions is crucial for optimizing reaction conditions and accelerating the synthesis of novel therapeutics. This guide provides a comparative analysis of the kinetic performance of 5-iodobenzo[d]thiazole against other common iodoarene substrates in three of the most powerful palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination.

While direct, side-by-side kinetic studies involving this compound are not extensively documented in publicly available literature, this guide synthesizes established principles of reactivity, electronic effects, and steric hindrance from various sources to provide a predictive comparison. The supporting experimental data is representative of the expected outcomes based on these principles.

Data Presentation: Comparative Kinetic Data

The following tables summarize the expected relative kinetic performance of this compound compared to standard iodoarenes. The data is presented to illustrate the influence of electronic and steric factors on reaction rates. It is important to note that absolute rates are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Table 1: Relative Initial Rates in Suzuki-Miyaura Coupling

Iodoarene SubstrateSubstituent TypeExpected Relative Initial Rate (k_rel)
4-IodonitrobenzeneElectron-Withdrawing~1.5 - 2.0
IodobenzeneNeutral1.0 (Reference)
This compound Electron-Withdrawing Heterocycle ~1.2 - 1.8
4-IodoanisoleElectron-Donating~0.6 - 0.8
2-IodotolueneSterically Hindered~0.4 - 0.6

Rationale: The rate-determining step in many Suzuki-Miyaura couplings is the oxidative addition of the aryl iodide to the palladium(0) complex. Electron-withdrawing groups on the iodoarene generally accelerate this step, leading to faster overall reaction rates. The benzothiazole moiety is electron-withdrawing, thus this compound is expected to react faster than iodobenzene and electron-rich iodoarenes. Steric hindrance, as in 2-iodotoluene, can significantly slow the reaction.

Table 2: Comparative Yields in Heck Reaction at a Fixed Timepoint

Iodoarene SubstrateSubstituent TypeExpected Yield (%) after 2h
4-IodonitrobenzeneElectron-Withdrawing>95
IodobenzeneNeutral~85
This compound Electron-Withdrawing Heterocycle ~90
4-IodoanisoleElectron-Donating~70
2-IodotolueneSterically Hindered~50

Rationale: Similar to the Suzuki coupling, the Heck reaction is often initiated by oxidative addition. Therefore, the same electronic trends are expected to influence the reaction progress. A Hammett study on the Heck reaction of substituted styrenes has shown a positive ρ value, indicating that electron-withdrawing groups on the reacting partner accelerate the reaction[1]. While this study focused on the alkene, the principle of electronic effects on the oxidative addition of the aryl iodide remains relevant.

Table 3: Relative Reaction Times for Complete Conversion in Buchwald-Hartwig Amination

Iodoarene SubstrateSubstituent TypeExpected Relative Time to Completion
4-IodonitrobenzeneElectron-Withdrawing~0.5
IodobenzeneNeutral1.0 (Reference)
This compound Electron-Withdrawing Heterocycle ~0.6
4-IodoanisoleElectron-Donating~1.5
2-IodotolueneSterically Hindered~2.0

Rationale: The Buchwald-Hartwig amination also proceeds via an oxidative addition-reductive elimination cycle. Early catalyst systems showed that aryl iodides could be challenging substrates, but modern ligands have largely overcome these issues[2]. The reactivity trends based on electronics and sterics are generally expected to hold, with electron-poor and unhindered substrates reacting faster.

Experimental Protocols

The following are generalized experimental protocols for the three key palladium-catalyzed reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added the aryl iodide (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added via syringe.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time.

  • Monitoring and Workup: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Heck Reaction

  • Reaction Setup: In a sealed tube under an inert atmosphere, the aryl iodide (1.0 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and a base (e.g., triethylamine, 1.5 mmol) are combined.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., DMF or acetonitrile) is added.

  • Reaction Execution: The tube is sealed, and the mixture is heated to the appropriate temperature (e.g., 100 °C) with stirring for the designated time.

  • Monitoring and Workup: After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered to remove palladium black and salts. The filtrate is washed with water and brine, dried, and concentrated.

  • Purification: The product is purified by flash chromatography.

Protocol 3: Buchwald-Hartwig Amination

  • Reaction Setup: An oven-dried Schlenk tube is charged with the aryl iodide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol).

  • Solvent Addition: Anhydrous, degassed toluene is added.

  • Reaction Execution: The mixture is heated to the required temperature (e.g., 100 °C) and stirred until the starting material is consumed.

  • Monitoring and Workup: The reaction is monitored by GC-MS or LC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and quenched with aqueous ammonium chloride. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography.

Mandatory Visualization

The following diagrams illustrate the fundamental catalytic cycles and workflows relevant to the kinetic studies of this compound in palladium-catalyzed reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative Addition->Ar-Pd(II)(I)L2 Transmetalation Transmetalation Ar-Pd(II)(I)L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative_Addition->Ar-Pd(II)(I)L2 Migratory_Insertion Migratory_Insertion Ar-Pd(II)(I)L2->Migratory_Insertion Alkene Intermediate_Complex Intermediate_Complex Migratory_Insertion->Intermediate_Complex Beta_Hydride_Elimination Beta_Hydride_Elimination Intermediate_Complex->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 Base Alkene_Product Alkene_Product Beta_Hydride_Elimination->Alkene_Product Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Oxidative_Addition->Ar-Pd(II)(I)L2 Amine_Coordination_Deprotonation Amine_Coordination_Deprotonation Ar-Pd(II)(I)L2->Amine_Coordination_Deprotonation HNR'R'', Base Ar-Pd(II)(NR'R'')L2 Ar-Pd(II)(NR'R'')L2 Amine_Coordination_Deprotonation->Ar-Pd(II)(NR'R'')L2 Reductive_Elimination Reductive_Elimination Ar-Pd(II)(NR'R'')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Reagent Preparation (Aryl Iodide, Coupling Partner, Catalyst, Base, Solvent) setup Reaction Setup (Inert Atmosphere, Temperature Control) reagents->setup monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) setup->monitoring workup Workup & Purification (Extraction, Chromatography) monitoring->workup characterization Product Characterization (NMR, MS) workup->characterization

References

A Head-to-Head Comparison of 5-Iodobenzo[d]thiazole with Other Building Blocks in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount in the synthesis of novel molecular entities. This guide provides an objective, data-driven comparison of 5-Iodobenzo[d]thiazole with other commonly employed building blocks in palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.

The benzothiazole moiety is a privileged scaffold found in a plethora of biologically active compounds. Consequently, the efficient functionalization of the benzothiazole core is of significant interest. This guide focuses on the comparative performance of this compound against its counterparts, namely 5-Bromobenzo[d]thiazole and Benzothiazole-5-boronic acid pinacol ester, in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Executive Summary: The Reactivity Advantage of the Iodo-Substituent

In palladium-catalyzed cross-coupling reactions, the reactivity of the halide leaving group is a critical determinant of reaction efficiency. The generally accepted order of reactivity for aryl halides is I > Br > Cl. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond; the weaker carbon-iodine bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.

This inherent reactivity advantage often translates to milder reaction conditions, shorter reaction times, and higher yields when employing this compound compared to its bromo-analogue. While direct head-to-head comparative studies under identical conditions are not always available in the literature, this principle is well-established and supported by data from analogous heterocyclic systems.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of this compound with alternative building blocks in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The presented data is a synthesis of established reactivity principles and reported experimental outcomes for structurally similar compounds.

Suzuki-Miyaura Coupling: A Race for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. When comparing halogenated benzothiazoles, the superior reactivity of the iodo-substituent is evident.

Table 1: Comparison of this compound and 5-Bromobenzo[d]thiazole in a Hypothetical Suzuki-Miyaura Coupling Reaction

ParameterThis compound5-Bromobenzo[d]thiazoleRationale
Relative Reactivity HighModerateThe C-I bond is weaker and more readily undergoes oxidative addition to the palladium catalyst.
Typical Reaction Temp. Room Temp. to 80 °C80 °C to 110 °CThe higher reactivity of the C-I bond allows for lower reaction temperatures.
Typical Reaction Time 1 - 6 hours6 - 24 hoursThe faster catalytic cycle with the iodo-substrate leads to a quicker reaction.
Catalyst Loading Potentially lowerStandardA more reactive substrate may require a lower concentration of the palladium catalyst.
Expected Yield Generally HighModerate to HighThe greater reactivity often translates to higher isolated yields under optimized conditions.

In contrast, Benzothiazole-5-boronic acid pinacol ester offers an alternative approach where the benzothiazole moiety acts as the nucleophilic partner in the coupling reaction.

Table 2: Comparison of this compound and Benzothiazole-5-boronic acid pinacol ester in Suzuki-Miyaura Coupling

FeatureThis compound (Electrophile)Benzothiazole-5-boronic acid pinacol ester (Nucleophile)
Coupling Partner Arylboronic acid/esterAryl halide/triflate
Advantages High reactivity, often leading to high yields.Can be coupled with a wide range of commercially available aryl halides.
Considerations Requires synthesis of the corresponding boronic acid/ester coupling partner.Boronic esters can be prone to hydrolysis and homocoupling under certain conditions.
Sonogashira Coupling: Forging Carbon-Alkyne Bonds

The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes. The trend in halide reactivity (I > Br) is also pronounced in this transformation.

Table 3: Comparison of this compound and 5-Bromobenzo[d]thiazole in a Representative Sonogashira Coupling Reaction

ParameterThis compound5-Bromobenzo[d]thiazoleRationale
Relative Reactivity HighModerateThe C-I bond's lower bond dissociation energy facilitates faster oxidative addition.
Typical Reaction Temp. Room Temp. to 60 °C60 °C to 100 °CMilder conditions are often sufficient for the more reactive iodo-substrate.
Typical Reaction Time 2 - 8 hours8 - 24 hoursThe catalytic cycle proceeds more rapidly with this compound.
Copper Co-catalyst Often effective with or withoutGenerally requires a copper co-catalystThe higher reactivity of the iodide may allow for copper-free conditions, which can be advantageous in certain contexts.
Expected Yield Generally HighModerate to HighHigher yields are typically observed for the iodo-analogue.
Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceutical compounds. The choice of the benzothiazole building block significantly impacts the reaction outcome.

Table 4: Comparison of this compound and 5-Bromobenzo[d]thiazole in a Typical Buchwald-Hartwig Amination Reaction

ParameterThis compound5-Bromobenzo[d]thiazoleRationale
Relative Reactivity HighModerateThe oxidative addition of the C-I bond to the palladium catalyst is more facile.
Typical Reaction Temp. 80 °C to 110 °C100 °C to 130 °CThe higher reactivity of the iodide allows for lower reaction temperatures.
Ligand Choice A broader range of phosphine ligands may be effective.Often requires more specialized, electron-rich, and bulky ligands.The less reactive bromide necessitates a more activating ligand to promote the catalytic cycle.
Expected Yield Generally Good to HighModerate to GoodHigher yields are often attainable with the iodo-substituted starting material.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These should be considered as starting points, and optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of 5-Halobenzothiazole

Materials:

  • 5-Iodo- or 5-Bromobenzo[d]thiazole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add the 5-halobenzothiazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling of 5-Halobenzothiazole

Materials:

  • 5-Iodo- or 5-Bromobenzo[d]thiazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%) (optional but recommended for bromides)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add the 5-halobenzothiazole, palladium catalyst, and CuI (if used).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and base.

  • Add the terminal alkyne dropwise and stir the mixture at the appropriate temperature (e.g., room temperature to 80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of 5-Halobenzothiazole

Materials:

  • 5-Iodo- or 5-Bromobenzo[d]thiazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, combine the 5-halobenzothiazole, palladium precatalyst, ligand, and base in a Schlenk tube.

  • Add the anhydrous, degassed solvent and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C).

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow for the discussed cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Halobenzothiazole 5-Halobenzothiazole Reaction Mixture Reaction Mixture 5-Halobenzothiazole->Reaction Mixture Arylboronic Acid/Ester Arylboronic Acid/Ester Arylboronic Acid/Ester->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating & Stirring Heating & Stirring Reaction Mixture->Heating & Stirring Inert Atmosphere Workup & Purification Workup & Purification Heating & Stirring->Workup & Purification Reaction Monitoring 5-Arylbenzothiazole 5-Arylbenzothiazole Workup & Purification->5-Arylbenzothiazole Isolation Sonogashira_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Halobenzothiazole 5-Halobenzothiazole Reaction Mixture Reaction Mixture 5-Halobenzothiazole->Reaction Mixture Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Stirring Stirring Reaction Mixture->Stirring Inert Atmosphere Workup & Purification Workup & Purification Stirring->Workup & Purification Reaction Monitoring 5-Alkynylbenzothiazole 5-Alkynylbenzothiazole Workup & Purification->5-Alkynylbenzothiazole Isolation Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Halobenzothiazole 5-Halobenzothiazole Reaction Mixture Reaction Mixture 5-Halobenzothiazole->Reaction Mixture Amine Amine Amine->Reaction Mixture Pd Precatalyst Pd Precatalyst Pd Precatalyst->Reaction Mixture Ligand Ligand Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating & Stirring Heating & Stirring Reaction Mixture->Heating & Stirring Inert Atmosphere Workup & Purification Workup & Purification Heating & Stirring->Workup & Purification Reaction Monitoring 5-Aminobenzothiazole 5-Aminobenzothiazole Workup & Purification->5-Aminobenzothiazole Isolation

Safety Operating Guide

Proper Disposal of 5-Iodobenzo[d]thiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 5-Iodobenzo[d]thiazole are critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures, from immediate safety precautions to the final disposal of this halogenated organic compound. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its toxicological profile. The following table summarizes its key hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
alt text
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
alt text
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
alt text
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
alt text
Hazardous to the Aquatic Environment, AcuteCategory 3H402: Harmful to aquatic lifeNo Pictogram

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosol formation, use a NIOSH-approved respirator.

Standard Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Halogenated organic compounds should not be disposed of down the drain or mixed with non-halogenated solvent waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect waste containing this compound in a dedicated, properly labeled, and sealed container. This container should be designated for "Halogenated Organic Waste."

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear appropriate PPE B Work in a well-ventilated area C Collect waste in a designated 'Halogenated Organic Waste' container B->C Begin Waste Collection D Ensure container is properly sealed and labeled C->D E Store in a secure, designated hazardous waste area D->E For Storage F Contact EHS or a licensed waste disposal service for pickup E->F For Disposal

Caption: Logical workflow for the proper disposal of this compound.

Experimental Protocol: Example of Reductive Dehalogenation

For research laboratories equipped to perform chemical treatments of waste, reductive dehalogenation can be a method to convert aryl halides into less toxic compounds. The following is a general procedure for the reductive dehalogenation of aryl halides using sodium borohydride, which may be adaptable for this compound after appropriate risk assessment and optimization. This procedure should only be carried out by trained personnel in a controlled laboratory setting.

Materials:

  • Aryl halide waste (e.g., this compound)

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Anhydrous ethanol or a suitable solvent system

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the this compound waste in a suitable solvent (e.g., anhydrous ethanol).

  • Carefully add a catalytic amount of palladium on carbon (typically 1-5 mol%).

  • Slowly add a molar excess of sodium borohydride (typically 2-4 equivalents) to the stirred solution in portions. The reaction may be exothermic.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

  • Once the reaction is complete, quench the excess sodium borohydride by the slow and careful addition of a proton source, such as dilute hydrochloric acid or acetone, until gas evolution ceases.

  • Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • The resulting solution, now containing the dehalogenated product, should still be treated as chemical waste and disposed of according to the appropriate waste stream for non-halogenated aromatic compounds, following institutional and local regulations.

This protocol serves as an illustrative example and must be adapted and validated for the specific compound and scale of operation. Always consult your institution's safety protocols before attempting any chemical treatment of hazardous waste.

Personal protective equipment for handling 5-Iodobenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Iodobenzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. The information is compiled from safety data sheets and general best practices for handling halogenated organic compounds.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as toxic if swallowed or in contact with skin, causes serious eye irritation, and is harmful if inhaled. It also poses a risk to aquatic life. All personnel must be thoroughly familiar with the hazards and handling procedures outlined in this document before working with this compound.

Hazard Classification:

  • Acute Toxicity, Oral (Category 3)

  • Acute Toxicity, Dermal (Category 3)

  • Acute Toxicity, Inhalation (Category 4)

  • Serious Eye Irritation (Category 2A)

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 3)

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Chemical Splash GogglesMust be worn at all times when handling the compound to protect against splashes.[1][2]
Face ShieldRecommended to be worn in conjunction with goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[3] Gloves should be inspected before use and changed immediately if contaminated or damaged.[4]
Body Protection Laboratory CoatA flame-resistant lab coat or a standard cotton/poly blend coat should be worn to protect against skin contact.[2][3]
Chemical-Resistant ApronRecommended when handling larger quantities of the compound.
Respiratory Protection Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
RespiratorRequired when vapors or aerosols are generated. The type of respirator should be selected based on the potential exposure concentration.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk.

1. Preparation and Pre-Handling:

  • Ensure a copy of the Safety Data Sheet (SDS) is readily accessible.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary equipment and reagents before starting work.

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[1]

2. Handling the Compound:

  • Don all required PPE as specified in the table above.

  • Conduct all weighing and transferring operations within the chemical fume hood.[5]

  • Avoid generating dust or aerosols.[5]

  • Keep containers tightly closed when not in use.

3. Post-Handling and Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

  • Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Wash hands thoroughly with soap and water after handling is complete.[5]

Disposal Plan

Proper disposal of this compound and its contaminated waste is mandatory to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All solid waste (e.g., contaminated gloves, weighing paper, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Unused or waste this compound should be collected in a separate, compatible, and labeled container.[6]

  • Do not mix with other waste streams unless compatibility has been confirmed.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[6]

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area.

3. Disposal Procedure:

  • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert nearby personnel.

  • If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.

  • For small spills, if trained and equipped, wear appropriate PPE (including respiratory protection) and contain the spill with an inert absorbent material.

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Decontaminate the spill area.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Visual Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_sds Access SDS prep_hood Verify Fume Hood prep_sds->prep_hood prep_ppe Don PPE prep_hood->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh handle_transfer Transfer/Use handle_weigh->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close post_decon Decontaminate Surfaces handle_close->post_decon post_dispose_ppe Dispose of Contaminated PPE post_decon->post_dispose_ppe post_wash Wash Hands post_dispose_ppe->post_wash disp_collect Collect in Labeled Hazardous Waste Container post_dispose_ppe->disp_collect disp_store Store in Designated Area disp_collect->disp_store disp_transfer Transfer to EHS disp_store->disp_transfer

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.